DIM-C-pPhCO2Me
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOKSZCULLDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271204 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151358-48-4 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of DIM-C-pPhCO2Me: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of 1,1-bis(3'-indolyl)-1-(p-methoxycarbonylphenyl)methane (DIM-C-pPhCO2Me), a synthetic analog of diindolylmethane (DIM). This compound has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77. By targeting NR4A1, this compound orchestrates a cascade of downstream cellular events, leading to the inhibition of cancer cell growth, induction of apoptosis, and modulation of key signaling pathways implicated in oncogenesis. This document provides a comprehensive overview of its primary molecular interactions, downstream signaling effects, and supporting experimental data, offering valuable insights for researchers in oncology and drug development.
Primary Molecular Target: Nuclear Receptor 4A1 (NR4A1/Nur77)
The principal mechanism of action of this compound is its function as a direct antagonist of the nuclear receptor 4A1 (NR4A1).[1][2][3][4] It exerts its effects by binding to the ligand-binding domain of NR4A1, thereby inhibiting its transcriptional activity.[1] This antagonistic action is the lynchpin of its anti-neoplastic properties observed in a variety of cancer cell lines, including those of the colon, pancreas, and kidney.[1][5]
Downstream Cellular and Molecular Effects
The antagonism of NR4A1 by this compound triggers a series of downstream events that collectively contribute to its anti-cancer activity.
Inhibition of NR4A1-Dependent Gene Transcription
As an NR4A1 antagonist, this compound curtails the transactivation of NR4A1-dependent genes.[1][5] This leads to the downregulation of several pro-oncogenic proteins and pathways that are crucial for cancer cell survival and proliferation.
Induction of Apoptosis
A hallmark of this compound's activity is the induction of apoptosis in cancer cells.[2][5] This programmed cell death is initiated through multiple avenues:
-
Downregulation of Anti-Apoptotic Proteins: The compound decreases the expression of Sp-regulated survival proteins such as survivin.[1]
-
Induction of Pro-Apoptotic Markers: Treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and positive Annexin V staining, both of which are indicative of apoptosis.[5][6]
Cell Growth Inhibition
This compound effectively inhibits the proliferation of various cancer cell lines.[2][5] The anti-proliferative effects are dose-dependent, with specific IC50 values determined for different cell types.
Modulation of Key Signaling Pathways
The antagonistic effect on NR4A1 reverberates through several critical signaling networks:
-
mTOR Signaling Pathway: In certain cellular contexts, this compound can inhibit the mTOR signaling pathway. This is achieved through the activation of the p53/sestrin2/AMPKα axis, which acts as a negative regulator of mTOR.[1]
-
Endoplasmic Reticulum (ER) Stress: The compound has been shown to induce markers of ER stress, including CHOP, ATF4, and p-PERK.[2] Prolonged ER stress can be a potent trigger for apoptosis.
-
Reactive Oxygen Species (ROS) Induction: An increase in intracellular reactive oxygen species (ROS) has been observed following treatment with this compound, which in turn activates cellular stress-response genes.[5]
Regulation of Gene Expression
Beyond the direct targets of NR4A1, this compound influences the expression of a broader set of genes involved in tumorigenesis. These include the downregulation of:
Inhibition of Cell Migration and Adhesion
This compound has been demonstrated to reduce the migratory and adhesive capabilities of cancer cells. This effect is associated with the downregulation of integrin β1 (ITGB1).[4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| ACHN | Renal Cell Carcinoma | 11.7 | [2] |
| 786-O | Renal Cell Carcinoma | 13.4 | [2] |
| Rh30 | Rhabdomyosarcoma | ~10-15 | [5] |
| RD | Rhabdomyosarcoma | ~15-20 | [5] |
| RKO | Colon Cancer | 21.2 (for DIM-C-pPhOH) | [1] |
| SW480 | Colon Cancer | 21.4 (for DIM-C-pPhOH) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Detailed Experimental Protocols
While specific, detailed step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the cited research.
Cell Culture
-
Cell Lines: Cancer cell lines (e.g., RKO, SW480, ACHN, 786-O, Rh30, RD) are cultured in appropriate media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT)
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Varying concentrations of this compound (or DMSO as a control) are added to the wells.
-
After a specified incubation period (e.g., 24, 48, 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
Western Blot Analysis
-
Cells are treated with this compound for a designated time.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., NR4A1, PARP, survivin, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Annexin V Apoptosis Assay
-
Cells are treated with this compound.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified.
NR4A1 Transactivation Assay (Luciferase Reporter Assay)
-
Cells are co-transfected with an NR4A1 expression vector and a reporter plasmid containing NR4A1 response elements upstream of a luciferase gene (e.g., NBRE-luc).
-
A β-galactosidase expression vector is often co-transfected for normalization.
-
After transfection, cells are treated with this compound.
-
Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using respective assay kits.
-
Luciferase activity is normalized to β-galactosidase activity to determine the effect of the compound on NR4A1 transactivation.
Conclusion
This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the antagonism of the NR4A1 nuclear receptor. Its ability to inhibit cell growth, induce apoptosis, and modulate critical oncogenic signaling pathways underscores its therapeutic potential. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its efficacy and safety profile for the treatment of various malignancies.
References
- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on DIM-C-pPhCO2Me as a Nuclear Receptor 4A1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear receptor 4A1 (NR4A1), also known as Nur77, is an orphan nuclear receptor implicated in the progression of various cancers, including rhabdomyosarcoma, colon, breast, and renal cell carcinoma.[1][2][3] Its overexpression is often correlated with poor prognoses, making it a compelling therapeutic target. 1,1-Bis(3-indolyl)-1-(p-carboxymethylphenyl)methane (DIM-C-pPhCO2Me) is a member of the C-DIM (methylene-substituted diindolylmethane) family of compounds that has been identified as a potent antagonist of NR4A1.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects on cellular signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects by directly binding to the ligand-binding domain of NR4A1 and antagonizing its pro-oncogenic functions.[1] The effects of treatment with this compound are comparable to those observed following the genetic knockdown of NR4A1, confirming its mechanism-based activity.[1] The primary mechanisms include the inhibition of NR4A1-dependent transactivation, disruption of pro-survival gene expression, induction of cellular stress, and inhibition of the mTOR signaling pathway.
Inhibition of NR4A1-Dependent Transactivation
This compound functions as a direct antagonist, inhibiting the transcriptional activity of NR4A1. In reporter gene assays, this compound decreases luciferase activity driven by NR4A1 response elements, demonstrating its ability to block the receptor's function.[1]
Downregulation of Sp-Regulated Pro-Survival Genes
NR4A1 often acts as a coactivator for the Sp1 transcription factor, forming a complex with p300 to drive the expression of genes with GC-rich promoters.[1][4] These genes include critical regulators of cell survival and proliferation such as survivin, Bcl-2, cyclin D1, and EGFR.[1] this compound treatment leads to a decrease in the binding of NR4A1 and p300 to the promoters of these genes, subsequently reducing their expression and promoting apoptosis.[1]
Caption: NR4A1-Sp1 mediated gene transcription and its inhibition by this compound.
Induction of Oxidative and Endoplasmic Reticulum (ER) Stress
A key function of NR4A1 is the maintenance of low cellular stress levels by regulating the expression of antioxidant genes like isocitrate dehydrogenase 1 (IDH1) and thioredoxin domain-containing 5 (TXNDC5).[1] this compound treatment, similar to NR4A1 knockdown, downregulates IDH1 and TXNDC5 expression.[1][3] This leads to an accumulation of reactive oxygen species (ROS), which in turn activates ER stress pathways, evidenced by the induction of markers like CHOP and ATF4.[1][3]
Caption: Induction of ROS and ER Stress by this compound via NR4A1 antagonism.
Inhibition of mTOR Signaling
This compound inhibits the mTOR signaling pathway through an ROS-dependent mechanism.[1] In cancer cells with mutant p53, the induction of ROS by this compound leads to the expression of sestrin 2.[1] Sestrin 2 subsequently activates AMP-activated protein kinase (AMPK), a known inhibitor of mTOR.[1] This results in decreased phosphorylation of downstream mTOR targets like 4EBP1 and S6RP, leading to reduced protein synthesis and cell growth.[1] In cells with wild-type p53, NR4A1 normally binds and inactivates p53; its antagonism by this compound liberates p53, which can also induce sestrin 2 and inhibit mTOR.[1][2]
Caption: mTOR pathway inhibition by this compound in mutant p53 cancer cells.
Quantitative Data Presentation
The antagonist activity of this compound has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for cell growth inhibition.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| ACHN | Renal Cell Carcinoma | 11.7 | 24 | [3] |
| 786-O | Renal Cell Carcinoma | 13.4 | 24 | [3] |
| RKO | Colon Cancer | ~21.2 (for DIM-C-pPhOH) | 48 | [2] |
| SW480 | Colon Cancer | ~21.4 (for DIM-C-pPhOH) | 48 | [2] |
Note: Data for DIM-C-pPhOH, a closely related analog, is included for comparative context where specific this compound data is not available.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as an NR4A1 antagonist.
Cell Culture and Treatment
-
Cell Lines: Rhabdomyosarcoma (Rh30, RD), renal cell carcinoma (ACHN, 786-O), and colon cancer (RKO, SW480) cells are commonly used.[1][2][3]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 5-10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in DMSO to create a stock solution.[5] For experiments, cells are treated with varying concentrations of the compound (typically 0-20 µM) for specified durations (e.g., 24, 48, or 72 hours).[1][3] A vehicle control (DMSO) is run in parallel.
Western Blot Analysis
-
Purpose: To determine the effect of this compound on the protein expression levels of target genes.
-
Protocol:
-
After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., NR4A1, survivin, Bcl-2, TXNDC5, IDH1, p-AMPK, sestrin 2, PARP, and β-actin as a loading control).[1][2]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Luciferase Reporter Assay
-
Purpose: To quantify the antagonist effect of this compound on NR4A1 transcriptional activity.
-
Protocol:
-
Cells are seeded in 12-well plates.
-
Cells are co-transfected with a reporter plasmid containing NR4A1 response elements (e.g., NBREx3-Luc or UASx5-Luc) and an expression vector for NR4A1 (e.g., GAL4-NR4A1).[1][6]
-
After ~6 hours of transfection, the medium is replaced, and cells are treated with this compound or DMSO for 18-24 hours.
-
Cells are lysed, and luciferase activity in the cell extracts is measured using a luminometer.
-
Results are normalized to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).
-
Caption: Workflow for the NR4A1 Luciferase Reporter Assay.
Chromatin Immunoprecipitation (ChIP) Assay
-
Purpose: To investigate the binding of NR4A1 and associated proteins to specific gene promoters in the presence of this compound.
-
Protocol:
-
Cells are treated with this compound or DMSO.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared into fragments by sonication.
-
The sheared chromatin is immunoprecipitated overnight with antibodies against NR4A1, p300, Sp1, or RNA polymerase II.[1] An IgG antibody is used as a negative control.
-
The immune complexes are collected, and the DNA is purified after reversing the cross-links.
-
The amount of precipitated promoter DNA (e.g., for survivin, TXNDC5, IDH1) is quantified by real-time PCR.[1]
-
ROS Detection Assay
-
Purpose: To measure the induction of intracellular reactive oxygen species.
-
Protocol:
-
Cells are seeded in 6-well plates and treated with this compound.
-
In some experiments, cells are pre-treated with an antioxidant like glutathione (GSH) to confirm ROS-dependency.[6]
-
Following treatment, cells are incubated with a cell-permeable fluorescent probe, such as CM-H2DCFDA, according to the manufacturer's instructions.
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or fluorescence microscope.[6]
-
Apoptosis Assays (Annexin V Staining and PARP Cleavage)
-
Purpose: To detect and quantify apoptosis induced by this compound.
-
Protocol (Annexin V):
-
Cells are treated with the compound for the desired time.
-
Both floating and adherent cells are collected.
-
Cells are washed with PBS and resuspended in Annexin V binding buffer.
-
Alexa Fluor 488-conjugated Annexin V and propidium iodide (PI) are added.
-
After a 15-minute incubation in the dark, cells are analyzed by flow cytometry or confocal microscopy.[6] Annexin V-positive cells are considered apoptotic.
-
-
Protocol (PARP Cleavage):
-
Cell lysates are prepared as for Western blotting.
-
Samples are analyzed by Western blot using an antibody that detects both full-length and cleaved PARP.[1] An increase in the cleaved PARP fragment indicates apoptosis.
-
Conclusion
This compound is a promising, mechanism-based NR4A1 antagonist with potent anticancer activity across a range of tumor types.[1][3][7] Its ability to simultaneously disrupt multiple pro-oncogenic pathways—including cell survival signaling, stress response, and mTOR-mediated growth—highlights its therapeutic potential. The detailed experimental data and protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and develop NR4A1 antagonists as a novel class of cancer therapeutics.
References
- 1. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting the nuclear orphan receptor NR4A1: a key target in lung cancer progression and therapeutic resistance [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Supplier | CAS 151358-48-4 | AOBIOUS [aobious.com]
The Antineoplastic Potential of DIM-C-pPhCO2Me: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, abbreviated as DIM-C-pPhCO2Me, is a synthetic derivative of diindolylmethane (DIM). It has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] This antagonism is central to its antineoplastic activities observed across a range of cancer types, including pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells.[1] this compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, modulation of critical signaling pathways, and induction of endoplasmic reticulum (ER) stress.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's antineoplastic activity, detailing its effects on cancer cells, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.
Quantitative Efficacy of this compound
The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key in-vitro and in-vivo data.
Table 1: In-Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| ACHN | Renal Cell Carcinoma | IC50 | 11.7 | [3] |
| 786-O | Renal Cell Carcinoma | IC50 | 13.4 | [3] |
| MCF-7 | Breast Cancer | Effective Concentration | 7.5-20 | [3] |
| MDA-MB-231 | Breast Cancer | Effective Concentration | 7.5-20 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Effective Concentration | 15-20 | [4] |
| PANC-1 | Pancreatic Cancer | Effective Concentration | 15-20 | [4] |
| RKO | Colon Cancer | Effective Concentration | 15-20 | [4] |
| SW480 | Colon Cancer | Effective Concentration | 15-20 | [4] |
Table 2: In-Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Mice with E. coli pneumonia | N/A (Immune Response) | 2 mg/kg (single intratracheal dose) | Reduced mortality (36.6% vs. 75%) | [3] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the antagonism of NR4A1.[2][3] This interaction triggers a cascade of downstream events that collectively inhibit cancer cell proliferation and survival.
NR4A1 Antagonism and Apoptosis Induction
As an NR4A1 antagonist, this compound inhibits the pro-oncogenic functions of this nuclear receptor.[5] Knockdown of NR4A1 itself has been shown to decrease cell proliferation and induce apoptosis in cancer cells.[6] this compound mimics this effect, leading to the induction of apoptosis, a form of programmed cell death.[3] This is evidenced by increased Annexin V staining and the cleavage of caspases in treated cells.[6]
Figure 1: Simplified overview of this compound's primary mechanism of action.
Modulation of Gene and Protein Expression
This compound significantly alters the expression of various genes and proteins involved in cancer progression. In rhabdomyosarcoma cells, it decreases the expression of the PAX3-FOXO1A fusion protein and its downstream targets, including N-Myc, Rassf4, MyoD1, Grem1, and DAPK1.[3] Furthermore, it has been shown to downregulate the expression of Sp-regulated genes like survivin by inhibiting Sp1 transactivation.[5]
Induction of Endoplasmic Reticulum (ER) Stress
Another key mechanism is the induction of ER stress.[3] Treatment with this compound leads to an increase in ER stress markers such as CHOP, ATF4, and p-PERK.[3] This cellular stress response can ultimately trigger apoptosis. The induction of ER stress by diindolylmethane analogs has been linked to the upregulation of death receptor 5 (DR5), further amplifying the apoptotic signal.[7]
Figure 2: Signaling cascade of this compound-induced ER stress leading to apoptosis.
Inhibition of the mTOR Signaling Pathway
In colon cancer cells, this compound and its analogs have been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[5] This inhibition is mediated through the activation of the p53/sestrin2/AMPKα axis.[5] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antineoplastic activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1.2 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis induced by this compound.
-
Cell Treatment: Treat cancer cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells.[6]
Western Blot Analysis
This technique is used to detect changes in protein expression levels following treatment with this compound.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., NR4A1, PAX3-FOXO1A, CHOP, cleaved caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Figure 3: Standard workflow for Western Blot analysis.
Conclusion
This compound represents a promising antineoplastic agent with a well-defined mechanism of action centered on the antagonism of the NR4A1 nuclear receptor. Its ability to induce apoptosis, trigger ER stress, and inhibit the mTOR signaling pathway underscores its multifaceted approach to combating cancer cell growth and survival. The quantitative data from both in-vitro and in-vivo studies provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to investigate this compound and similar compounds, paving the way for future advancements in cancer therapy.
References
- 1. This compound - LabNet Biotecnica [labnet.es]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,3'-diindolylmethane (DIM) and its derivatives induce apoptosis in pancreatic cancer cells through endoplasmic reticulum stress-dependent upregulation of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DIM-C-pPhCO2Me: A Nuclear Receptor 4A1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DIM-C-pPhCO2Me, a potent antagonist of the Nuclear Receptor 4A1 (NR4A1), also known as Nur77. This document details the compound's chemical properties, including its CAS number and molecular structure. Furthermore, it consolidates key quantitative data from various studies and outlines detailed experimental protocols for its synthesis and biological evaluation. The guide also visualizes the compound's mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in oncology and drug discovery.
Chemical Identity and Properties
This compound, formally known as methyl 4-[bis(1H-indol-3-yl)methyl]benzoate, is a member of the C-DIM (1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane) family of compounds.[1]
| Property | Value | Reference |
| CAS Number | 151358-48-4 | [2] |
| Molecular Formula | C25H20N2O2 | [2] |
| Molecular Weight | 380.44 g/mol | [3] |
| IUPAC Name | methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | [4] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | [5] |
| InChI | InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | [4] |
| Appearance | Light yellow to yellow solid | [3][6] |
| Purity | >98% | [5] |
Molecular Structure:
Source: PubChem CID 15637614[4]
Biological Activity and Mechanism of Action
This compound functions as a direct antagonist of the nuclear receptor 4A1 (NR4A1).[7][8] NR4A1 is implicated in the regulation of cancer cell proliferation, survival, and migration.[2] By binding to NR4A1, this compound inhibits its pro-oncogenic activities, leading to anti-neoplastic effects in various cancer models, including breast, colon, pancreatic, and renal cancers.[1][3]
The primary mechanisms of action include:
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells.[3]
-
Inhibition of Cell Proliferation: It effectively halts the growth of various cancer cell lines.[3]
-
Modulation of Gene Expression: this compound alters the expression of genes involved in cell survival and stress responses. It has been observed to decrease the expression of PAX3-FOXO1A, N-Myc, Rassf4, MyoD1, Grem1, DAPK1, TXNDC5, and IDH1.[3] It also induces markers of endoplasmic reticulum (ER) stress such as CHOP, ATF4, and p-PERK.[3]
-
Inhibition of Cell Migration and Adhesion: The compound reduces the migratory and adhesive capabilities of cancer cells by decreasing the expression of β1-integrin.[1][9]
Signaling Pathway Modulation
A key aspect of this compound's activity is its ability to inhibit the mTOR (mechanistic Target of Rapamycin) signaling pathway. This inhibition is often mediated through an increase in reactive oxygen species (ROS) and the activation of the AMPKα (AMP-activated protein kinase α) axis.
References
- 1. Nuclear Receptor 4A1 (NR4A1) Antagonists Target Paraspeckle Component 1 (PSPC1) in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nuclear Receptor 4A (NR4A) Family – Orphans No More - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
In Vitro Efficacy of DIM-C-pPhCO2Me: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive analysis of the in vitro effects of 1,1-bis(3′-indolyl)-1-(p-methoxycarbonylphenyl)methane (DIM-C-pPhCO2Me), a synthetic derivative of 3,3′-diindolylmethane (DIM). As a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, this compound has emerged as a promising candidate for cancer therapy. This document synthesizes available data on its impact on various cancer cell lines, detailing its mechanism of action, effects on cell viability, apoptosis, and relevant signaling pathways. Experimental protocols and visual representations of key cellular processes are included to support further research and development.
Data Presentation: Anti-cancer Activity of this compound
The anti-proliferative effects of this compound have been quantified in several cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values and qualitative apoptotic effects.
Table 1: IC50 Values of this compound in Renal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| ACHN | Renal Cell Carcinoma | 11.7 | [1] |
| 786-O | Renal Cell Carcinoma | 13.4 | [1] |
Table 2: Qualitative Apoptotic Effects of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range (µM) | Exposure Time (hours) | Observed Effect | Citation |
| ACHN | Renal Cell Carcinoma | 0-20 | 24 | Inhibition of growth and induction of apoptosis | [1] |
| 786-O | Renal Cell Carcinoma | 0-20 | 24 | Inhibition of growth and induction of apoptosis | [1] |
| MCF-7 | Breast Cancer | 7.5-20 | 24 | Significant growth inhibition and apoptosis induction | [1] |
| MDA-MB-231 | Breast Cancer | 7.5-20 | 24 | Significant growth inhibition and apoptosis induction | [1] |
| SKBR3 | Breast Cancer | Not specified | 24 | Apoptosis induction | [2] |
Core Mechanism of Action: NR4A1 Antagonism
This compound functions as a direct antagonist of the orphan nuclear receptor NR4A1.[1] NR4A1 is frequently overexpressed in solid tumors and promotes cancer cell proliferation, survival, and migration. By binding to NR4A1, this compound inhibits its transcriptional activity, leading to the downstream effects observed in cancer cells.
Key Signaling Pathways Modulated by this compound
The antagonism of NR4A1 by this compound initiates a cascade of events impacting critical signaling pathways that govern cell fate.
NR4A1-Mediated Gene Regulation
This compound treatment leads to the downregulation of NR4A1 target genes that are crucial for cancer cell survival and proliferation. In rhabdomyosarcoma cells, this includes the decreased expression of PAX3-FOXO1A and its downstream targets N-Myc, Rassf4, MyoD1, Grem1, and DAPK1.[1]
Induction of Apoptosis and ER Stress
This compound is a potent inducer of apoptosis.[1] This programmed cell death is, in part, mediated by the induction of endoplasmic reticulum (ER) stress. Markers of ER stress, such as CHOP, ATF4, and p-PERK, are upregulated following treatment with this compound.[1]
Inhibition of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. While direct studies on this compound's effect on mTOR are limited, related C-DIM compounds that also antagonize NR4A1 have been shown to inhibit mTOR signaling. This inhibition is often mediated through the activation of the p53/sestrin2/AMPKα axis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following are generalized methodologies for key in vitro assays based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, cleaved PARP, p-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound demonstrates significant in vitro anti-cancer activity across various cancer cell lines, primarily through the antagonism of NR4A1. Its ability to induce apoptosis and modulate key signaling pathways highlights its therapeutic potential. Further research is warranted to obtain a more comprehensive quantitative dataset on its effects on apoptosis and cell cycle progression in a wider range of cancer types. Elucidating the full spectrum of its downstream targets and its potential for synergistic combinations with other chemotherapeutic agents will be crucial for its clinical translation. This technical guide serves as a foundational resource to facilitate these future investigations.
References
Preliminary In Vivo Efficacy of DIM-C-pPhCO2Me: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vivo studies of DIM-C-pPhCO2Me, a promising antagonist of the nuclear receptor 4A1 (NR4A1), in various animal models. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the methodologies cited.
Core Mechanism of Action
This compound is a member of the C-DIM family of compounds that acts as an antagonist to NR4A1 (also known as Nur77 or TR3). NR4A1 is a transcription factor implicated in the regulation of cancer cell proliferation, survival, and migration. By antagonizing NR4A1, this compound disrupts key oncogenic signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis. In preclinical models, the closely related analog DIM-C-pPhOH has been shown to inhibit tumor growth by impacting the mTOR signaling pathway and promoting programmed cell death.
Summary of In Vivo Quantitative Data
Table 1: Efficacy of DIM-C-pPhOH in an Orthotopic Lung Cancer Mouse Model
| Parameter | Control Group (Corn oil) | Treatment Group (DIM-C-pPhOH, 30 mg/kg/day) |
| Median Tumor Weight (mg) | Data not specified | Significantly reduced vs. control |
| Median Tumor Volume (mm³) | Data not specified | Significantly reduced vs. control |
| Treatment Duration | 4 weeks | 4 weeks |
| Administration Route | Oral gavage | Oral gavage |
Data derived from studies on A549 human lung cancer cells implanted in athymic nude mice.
Key Signaling Pathways
The anticancer activity of this compound and related C-DIMs is attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. The two primary pathways affected are the mTOR signaling pathway and the intrinsic apoptosis pathway.
Methodological & Application
Application Notes and Protocols for DIM-C-pPhCO2Me in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of DIM-C-pPhCO2Me, a potent antagonist of the nuclear receptor 4A1 (NR4A1/Nur77), for use in various in vitro assays.[1][2][3][4][5] Proper handling and preparation of this compound are crucial for obtaining reproducible and reliable experimental results.
Compound Information
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀N₂O₂ | [3][6][7] |
| Molecular Weight | 380.44 g/mol | [1][3][4][7] |
| Appearance | Pink to light red powder | [3] |
| Purity | ≥98% (HPLC) | [3][6] |
| CAS Number | 151358-48-4 | [2][3][6][7] |
Solubility Data
The solubility of this compound can vary between batches and suppliers. It is recommended to perform a solubility test for each new batch. The compound is soluble in several organic solvents.[6]
| Solvent | Reported Solubility Range |
| DMSO | 2 mg/mL to ≥ 125 mg/mL (5.26 mM to ≥ 328.57 mM) |
| DMF | 30 mg/mL (~78.85 mM) |
| Ethanol | 20 mg/mL (~52.57 mM) |
Note: It is highly recommended to use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[1]
Preparation of Stock Solutions
For in vitro cellular assays, it is standard practice to prepare a concentrated stock solution in an organic solvent, which is then further diluted in a cell culture medium to the desired final concentration.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile, filtered pipette tips
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.8044 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution:
-
Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell-Based Assays
The concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Protocol for Preparing a 10 µM Working Solution
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mM stock solution 1:100 in the culture medium to obtain a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium to achieve the final desired concentration. For instance, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of the cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based in vitro assay, such as a cell viability or apoptosis assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥98% (HPLC) | 151358-48-4 [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - LabNet Biotecnica [labnet.es]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Supplier | CAS 151358-48-4 | AOBIOUS [aobious.com]
- 8. DIM-C-pPhOH | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols: DIM-C-pPhCO2Me for Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DIM-C-pPhCO2Me, a known nuclear receptor 4A1 (NR4A1) antagonist, in cancer cell research. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways affected by this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes the effective concentrations and half-maximal inhibitory concentration (IC50) values reported in the literature.
| Cancer Type | Cell Line | Concentration Range | IC50 Value | Observed Effects |
| Renal Cell Carcinoma | ACHN | 0-20 µM | 11.7 µM | Decreased cell proliferation, induction of apoptosis.[1] |
| Renal Cell Carcinoma | 786-O | 0-20 µM | 13.4 µM | Decreased cell proliferation, induction of apoptosis.[1] |
| Breast Cancer | MCF-7 | 7.5-20 µM | Not Reported | Inhibition of cell growth.[1] |
| Breast Cancer | MDA-MB-231 | 7.5-20 µM | Not Reported | Inhibition of cell growth.[1] |
| Rhabdomyosarcoma | Rh30 | Not Reported | Not Reported | Induction of IL24 gene expression, decreased PAX3-FOXO1A protein expression.[1] |
| Colon Cancer | RKO | Not Reported | Not Reported | Decreased cell growth, induction of apoptosis. |
| Colon Cancer | SW480 | Not Reported | Not Reported | Decreased cell growth, induction of apoptosis. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture and Maintenance
-
Cell Lines: ACHN, 786-O, MCF-7, MDA-MB-231, RKO, and SW480 cells can be obtained from recognized cell repositories.
-
Culture Medium: Grow cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Preparation and Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[2] Store the stock solution at -20°C or -80°C for long-term stability.[1][2]
-
Working Concentrations: On the day of the experiment, dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0-20 µM).
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Following treatment with this compound, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[3]
Apoptosis Assay (Annexin V Staining)
-
After treatment, harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, cleaved PARP, cleaved Caspase-3, Bcl-2, p53, sestrin 2, p-AMPKα, p-p70S6K, p-S6RP) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.
Visualized Signaling Pathways and Workflows
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the effects of this compound on cancer cells.
Signaling Pathway of this compound in p53-positive Cancer Cells
This compound acts as an antagonist of NR4A1, leading to the inhibition of mTOR signaling in cancer cells expressing wild-type p53.[4] This is achieved through the activation of the p53/sestrin2/AMPKα axis.[4]
Mechanism of Action
This compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2] By binding to NR4A1, it inhibits its pro-oncogenic functions.[4] This antagonism leads to the induction of apoptosis and the inhibition of cell growth in various cancer cell lines.[1][4]
In p53-positive cancer cells, this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[4] This occurs through the activation of a p53-dependent pathway that involves the upregulation of sestrin 2 and subsequent activation of AMP-activated protein kinase (AMPKα).[4] Activated AMPKα then inhibits mTOR signaling, leading to decreased cell proliferation and survival.[4]
Furthermore, this compound treatment has been observed to decrease the expression of Sp-regulated genes, such as survivin, which are critical for cancer cell survival.[4] The compound also induces markers of endoplasmic reticulum (ER) stress, such as CHOP, ATF4, and p-PERK, which can contribute to apoptosis.[1]
References
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following DIM-C-pPhCO2Me Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIM-C-pPhCO2Me is a synthetic derivative of 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane (C-DIM) and functions as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1] NR4A1 is implicated in the regulation of cell proliferation, apoptosis, and survival, and its overexpression is associated with several types of cancer. By antagonizing NR4A1, this compound has been shown to modulate the expression of various proteins involved in key cellular signaling pathways, leading to anti-neoplastic effects in preclinical models. These pathways include the mTOR signaling cascade and the endoplasmic reticulum (ER) stress response.
Western blotting is an essential technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression in response to treatment. This document provides detailed protocols for cell treatment, lysate preparation, and Western blot analysis to investigate the effects of this compound on target protein expression.
Data Presentation: Expected Protein Expression Changes
The following tables summarize the anticipated changes in the expression of key proteins in cancer cell lines following treatment with this compound, based on its activity as an NR4A1 antagonist. These tables are designed to guide researchers in their experimental design and data interpretation.
Table 1: Downregulated Proteins Following this compound Treatment
| Target Protein | Function | Expected Change in Expression |
| Survivin | Inhibition of apoptosis, regulation of cell division | Significant Decrease |
| Bcl-2 | Inhibition of apoptosis | Decrease |
| EGFR | Cell proliferation, survival, and metastasis | Decrease |
| PAX3-FOXO1A | Oncogenic fusion protein in rhabdomyosarcoma | Decrease |
| N-Myc | Oncogene, cell growth and proliferation | Decrease |
| Rassf4 | Tumor suppressor | Decrease |
| MyoD1 | Muscle differentiation | Decrease |
| Grem1 | Growth factor antagonist | Decrease |
| DAPK1 | Pro-apoptotic protein kinase | Decrease |
| TXNDC5 | Protein disulfide isomerase | Decrease |
| IDH1 | Enzyme in cellular metabolism | Decrease |
Table 2: Upregulated and Phosphorylation-Modified Proteins Following this compound Treatment
| Target Protein | Function | Expected Change in Expression/Phosphorylation |
| CHOP | Pro-apoptotic transcription factor in ER stress | Marked Increase |
| ATF4 | Transcription factor in ER stress and integrated stress response | Increase |
| p-PERK | Phosphorylated (activated) form of PERK, an ER stress sensor | Increase in Phosphorylation |
| Sestrin 2 | Stress-inducible protein, inhibitor of mTOR signaling | Increase |
| p-AMPKα | Phosphorylated (activated) form of AMPK, a cellular energy sensor | Increase in Phosphorylation |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increase |
| Cleaved PARP | Substrate of activated caspases, marker of apoptosis | Increase |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound. Optimization of cell seeding density, treatment duration, and drug concentration is recommended for each cell line.
Materials:
-
Cancer cell line of interest (e.g., colon, pancreatic, endometrial)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 10 cm cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term use.
-
Treatment: On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest drug concentration.
-
Medium Replacement: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After the incubation period, proceed to cell lysis for protein extraction.
Preparation of Cell Lysates
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Treated and control cells from the previous protocol
-
Ice-cold PBS
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Washing: Place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
Storage: Store the lysates at -80°C until use.
Western Blot Analysis
This protocol provides a standard procedure for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblotting.
Materials:
-
Cell lysates
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (precast or hand-casted)
-
Electrophoresis apparatus and running buffer
-
Transfer apparatus, transfer buffer, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Thaw the cell lysates on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples and a protein ladder into the wells of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
Mandatory Visualizations
Caption: A streamlined workflow for Western blot analysis.
Caption: Inhibition of the mTOR signaling pathway.
Caption: Induction of ER stress-mediated apoptosis.
References
Application Notes and Protocols: Utilizing DIM-C-pPhCO2Me in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing DIM-C-pPhCO2Me, a potent NR4A1 antagonist, in combination with standard chemotherapy agents. The protocols outlined below are intended to serve as a foundational guide for preclinical research aimed at exploring synergistic anti-cancer effects.
Introduction
This compound is a member of the 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methane (C-DIM) class of compounds that acts as an antagonist to the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1] NR4A1 is a transcription factor that is overexpressed in various cancers and plays a pro-oncogenic role by promoting cell proliferation, survival, and metabolic reprogramming.[1][2] By antagonizing NR4A1, this compound has been shown to inhibit cancer cell growth and induce apoptosis in a range of cancer cell lines, including those of the breast, colon, and kidney.[3] The modulation of key survival pathways by this compound provides a strong rationale for its use in combination with conventional cytotoxic chemotherapy to enhance therapeutic efficacy and potentially overcome drug resistance.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-cancer effects by inhibiting NR4A1-mediated transcription of genes involved in cell survival and proliferation, such as Sp-regulated genes (e.g., survivin, bcl-2) and those involved in the mTOR signaling pathway. This targeted approach suggests that this compound could sensitize cancer cells to the cytotoxic effects of traditional chemotherapy agents. By simultaneously targeting distinct pathways, combination therapy can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.
Preclinical Data Summary (Single Agent)
The following table summarizes the reported in vitro efficacy of this compound as a single agent in various cancer cell lines. This data serves as a baseline for designing combination studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Observed Effects |
| ACHN | Renal Cell Carcinoma | 11.7 | 24 | Growth inhibition, Apoptosis induction |
| 786-O | Renal Cell Carcinoma | 13.4 | 24 | Growth inhibition, Apoptosis induction |
| MCF-7 | Breast Cancer | 7.5 - 20 | 24 | Significant growth inhibition |
| MDA-MB-231 | Breast Cancer | 7.5 - 20 | 24 | Significant growth inhibition |
| Rh30 | Rhabdomyosarcoma | Not specified | 24 | Induction of IL24 gene expression, Decreased PAX3-FOXO1A protein expression |
Proposed Combination Regimens
Based on the known activity of this compound and standard-of-care chemotherapeutics, the following combinations are proposed for investigation:
-
Rhabdomyosarcoma: this compound in combination with Vincristine, Actinomycin D, and/or Cyclophosphamide.[4][5][6]
-
Endometrial Cancer: this compound in combination with Carboplatin and/or Paclitaxel.[7][8][9]
Experimental Protocols
The following are detailed protocols for conducting in vitro combination studies with this compound.
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution:
-
Chemotherapy Agent Stock Solutions:
-
Prepare stock solutions of Vincristine, Actinomycin D, Cyclophosphamide, Carboplatin, or Paclitaxel in their recommended solvents (e.g., sterile water, DMSO) at a concentration of 10 mM.
-
Store according to the manufacturer's instructions.
-
Protocol 2: In Vitro Synergy Study using MTT Assay
This protocol is designed to assess the synergistic cytotoxic effects of this compound in combination with a standard chemotherapy agent.
Materials:
-
Cancer cell line of interest (e.g., Rh30 for rhabdomyosarcoma, Ishikawa for endometrial cancer)
-
Complete cell culture medium
-
96-well plates
-
This compound and chemotherapy agent stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium.
-
Treat the cells with:
-
This compound alone (at various concentrations)
-
Chemotherapy agent alone (at various concentrations)
-
A combination of both drugs at a constant ratio (e.g., based on the IC50 ratio of the individual drugs) or in a checkerboard format.
-
-
Include a vehicle control (medium with DMSO, final concentration <0.5%).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition:
Protocol 3: Data Analysis and Synergy Quantification
The interaction between this compound and the chemotherapy agent can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[12][13][14]
Calculation:
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to automate the calculation of CI values and generate isobolograms for a visual representation of the synergy.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its combination effects.
Caption: Inhibition of NR4A1 signaling by this compound.
Caption: General experimental workflow for synergy assessment.
Conclusion
The unique mechanism of action of this compound as an NR4A1 antagonist presents a promising opportunity for its use in combination with standard chemotherapy regimens. The protocols and information provided herein offer a solid framework for researchers to design and execute preclinical studies to validate the synergistic potential of these combinations, with the ultimate goal of developing more effective and less toxic cancer therapies.
References
- 1. Therapeutic potential of NR4A1 in cancer: Focus on metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the nuclear orphan receptor NR4A1: a key target in lung cancer progression and therapeutic resistance [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. Rhabdomyosarcoma: Current Therapy, Challenges, and Future Approaches to Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy for Rhabdomyosarcoma | American Cancer Society [cancer.org]
- 7. Chemotherapy for Endometrial Cancer in Adjuvant and Advanced Disease Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy for Endometrial Cancer | American Cancer Society [cancer.org]
- 9. Chemotherapy for Endometrial Cancer: What To Expect | MyEndometrialCancerTeam [myendometrialcancerteam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mythreyaherbal.com [mythreyaherbal.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transfection Assays to Study NR4A1-Dependent Transactivation with DIM-C-pPhCO2Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, apoptosis, and inflammation.[1][2] It is considered a pro-oncogenic factor in several cancers, making it a promising therapeutic target.[3][4] NR4A1 can regulate gene expression by binding to specific DNA sequences, such as the NGFI-B response element (NBRE) and the Nur-responsive element (NuRE), as a monomer or homodimer.[2][4][5]
One class of compounds that modulate NR4A1 activity is the 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs). Among these, DIM-C-pPhCO2Me has been identified as an antagonist of NR4A1.[6][7] This compound binds to the ligand-binding domain of NR4A1 and inhibits its transcriptional activity.[6][8] Luciferase reporter assays are a robust method to quantify the antagonistic effects of compounds like this compound on NR4A1-dependent transactivation. This document provides detailed protocols and data for utilizing transfection assays to study this interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of NR4A1 antagonism by this compound and the general experimental workflow for the transfection assay.
Caption: NR4A1 antagonism by this compound.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 3. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NR4A1 (NurRE) Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 6. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Proper storage and handling of DIM-C-pPhCO2Me powder and solutions.
Introduction
DIM-C-pPhCO2Me is a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2] It has demonstrated significant anti-neoplastic activity in various cancer cell lines, including those of the breast, kidney, and rhabdomyosarcoma.[1] Its mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[1] These application notes provide detailed guidelines for the proper storage, handling, and use of this compound powder and solutions to ensure experimental reproducibility and integrity.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₀N₂O₂ |
| Molecular Weight | 380.44 g/mol |
| CAS Number | 151358-48-4 |
| Appearance | Light yellow to yellow solid |
Proper Storage and Handling of this compound Powder
Proper storage of the lyophilized powder is crucial to maintain its stability and efficacy.
Storage Conditions:
| Condition | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage.[2] |
| 4°C | Up to 2 years | Suitable for intermediate-term storage.[1] |
| 0°C (desiccated) | Short-term | Recommended for brief periods.[3] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder.
-
Handle in a well-ventilated area to avoid inhalation of dust particles.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Preparation and Storage of this compound Solutions
Solubility:
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 20 mg/mL |
| Water | Insoluble |
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add 262.9 µL of fresh, anhydrous DMSO to 1 mg of this compound powder.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
| Condition | Duration | Notes |
| -80°C | Up to 2 years | Recommended for long-term storage.[1] |
| -20°C | Up to 1 year | Suitable for shorter-term storage.[1] |
Preparation of Working Solutions:
For in vitro cell culture experiments, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and bioavailability. A recommended formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
To prepare, add each solvent sequentially and ensure the solution is clear before adding the next component. It is recommended to prepare this working solution fresh on the day of use.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cells using a colorimetric assay such as MTT or WST-1.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Aspirate the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add the proliferation reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of NR4A1 Downstream Targets
This protocol describes the detection of changes in protein expression of NR4A1 downstream targets following treatment with this compound.
-
Cell Lysis: Plate and treat cells with this compound (e.g., 10-20 µM for 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PAX3-FOXO1A, N-Myc, p-PERK, CHOP, or β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Application Notes and Protocols: In Vivo Formulation of DIM-C-pPhCO2Me for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIM-C-pPhCO2Me is a potent and specific antagonist of the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2][3] NR4A1 is implicated in the progression of various cancers, including renal cell carcinoma, breast cancer, and rhabdomyosarcoma, making it a compelling therapeutic target.[1] this compound exerts its antineoplastic activity by inducing apoptosis and modulating key cellular pathways, such as inducing ER stress and downregulating pro-oncogenic proteins.[1] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which necessitates specialized formulation strategies for effective in vivo delivery in animal models.[2]
These application notes provide detailed protocols for the preparation and administration of this compound formulations suitable for animal studies, based on available data for this compound and its close analogs.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is the first step in developing an appropriate in vivo formulation. The compound is highly soluble in organic solvents like DMSO but is insoluble in water.[2] This characteristic makes direct administration in aqueous buffers unfeasible and points towards the use of suspension or specialized emulsion/nanocarrier systems.
| Property | Value | Source |
| Molecular Weight | 380.44 g/mol | [2][4] |
| Molecular Formula | C25H20N2O2 | [2] |
| Solubility in DMSO | ≥ 76 mg/mL (199.76 mM) | [2][4] |
| Solubility in Ethanol | ~38 mg/mL | [2] |
| Solubility in Water | Insoluble | [2] |
In Vivo Formulation Protocols
Given the compound's lipophilicity and poor water solubility, oral administration via gavage using a suspension is a common and practical approach.[5][6] Formulations using either carboxymethylcellulose sodium (CMC-Na) or an oil-based vehicle are recommended.
Protocol 1: Homogeneous Suspension for Oral Administration (CMC-Na Vehicle)
This protocol is adapted from methodologies suggested for poorly soluble compounds and is suitable for achieving a homogeneous suspension for oral dosing.[2]
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Weighing scale
-
Spatula
-
Glass mortar and pestle or homogenizer
-
Sterile container
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved. A magnetic stirrer is recommended.
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, the dose (e.g., mg/kg), and the dosing volume (e.g., 10 mL/kg). Prepare a slight overage (e.g., 10-20%) to account for transfer losses.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Create a Paste: Place the weighed this compound powder into a glass mortar. Add a small volume of the 0.5% CMC-Na vehicle (just enough to wet the powder) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Prepare Final Suspension: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously mixing or homogenizing until a uniform, homogeneous suspension is achieved.
-
Storage: Store the suspension in a sterile, labeled container. It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, keep it at 2-8°C and ensure it is thoroughly re-suspended before administration.
Protocol 2: Oil-Based Suspension for Oral Administration (Corn Oil Vehicle)
This method is based on protocols used for the closely related analog, DIM-C-pPhOH, and is an effective alternative for lipophilic compounds.[7][8]
Materials:
-
This compound powder
-
Corn oil (sterile-filtered)
-
Weighing scale
-
Spatula
-
Sterile conical tube or vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Amounts: Determine the total amount of this compound and corn oil needed for the study.
-
Weigh Compound: Accurately weigh the required amount of this compound and place it into a sterile conical tube.
-
Add Vehicle: Add the calculated volume of sterile corn oil to the tube.
-
Suspend the Compound: Vigorously vortex the mixture for 5-10 minutes. If necessary, use a bath sonicator for short intervals (1-2 minutes) to aid in dispersion and break up any aggregates.
-
Visual Inspection: Ensure the final product is a uniform suspension. Continue mixing if any clumps of powder are visible.
-
Storage and Use: This formulation should be prepared fresh. Keep the suspension continuously mixed (e.g., on a rotator or by frequent vortexing) during the dosing procedure to ensure each animal receives a consistent dose.
Animal Administration Protocols
The following are generalized protocols for common administration routes in mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Protocol 3: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each mouse and calculate the precise volume of the formulation to be administered. A common dosing volume is 10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Fill Syringe: Ensure the formulation is well-suspended, then draw the calculated volume into the syringe. Remove any air bubbles.
-
Administration: Insert the gavage needle into the mouse's mouth, passing it gently along the side of the mouth and over the tongue into the esophagus. Do not force the needle.
-
Deliver Dose: Once the needle is properly positioned in the esophagus (you should not feel the tracheal rings), slowly depress the plunger to deliver the formulation.
-
Post-Administration Monitoring: Return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate improper administration.[9]
Protocol 4: Intraperitoneal (IP) Injection in Mice
For IP injection, a formulation with minimal irritation is required. While CMC-Na is generally well-tolerated, a formulation using a small percentage of a solubilizing agent like DMSO, further diluted in saline or PBS, may be considered. Note: The final concentration of DMSO should be kept as low as possible (ideally <10%) to avoid toxicity.
Materials:
-
Prepared this compound formulation
-
Sterile needles (e.g., 25-27 gauge)[10]
-
Syringes (1 mL)
-
70% alcohol swabs
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the required injection volume. The maximum recommended IP injection volume is 10 mL/kg.[10][11]
-
Animal Restraint: Restrain the mouse to expose the abdomen, typically by scruffing the neck and securing the tail. Position the mouse so its head is tilted slightly downwards.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11]
-
Administration: Insert the needle at a 30-40 degree angle with the bevel facing up. Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ.[11]
-
Deliver Dose: If no fluid is aspirated, inject the solution smoothly.
-
Withdraw Needle: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.
Summary of In Vivo Studies
The following table summarizes reported preclinical studies using this compound and a closely related analog, DIM-C-pPhOH, providing context for dose and vehicle selection.
| Compound | Animal Model | Dose | Route of Admin. | Vehicle | Key Findings | Source |
| This compound | Mice (E. coli pneumonia model) | 2 mg/kg (single dose) | Intratracheal | Not specified | Reduced mortality and augmented phagocytic activity. | [1] |
| DIM-C-pPhOH | Mice (Orthotopic lung cancer) | 30 mg/kg/day | Oral Gavage | Corn Oil | Inhibited tumor growth and lung metastasis. | [7] |
| DIM-C-pPhOH | Mice (Orthotopic pancreatic cancer) | 30 mg/kg/day | Oral Gavage | Corn Oil | Decreased tumor weight and volume; induced apoptosis. | [8] |
| DIM-C-pPhC6H5 | Rats (Pharmacokinetics) | 20, 40, 60 mg/kg | Oral | Not specified | Poor absolute bioavailability, indicative of solubility-limited absorption. | [5] |
Visualized Workflows and Pathways
Signaling Pathway of this compound
Caption: Mechanism of action for this compound as an NR4A1 antagonist.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation and in vitro-in vivo correlation (IVIVC) of novel methylene-substituted 3,3' diindolylmethane (DIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cccells.org [cccells.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Troubleshooting insolubility of DIM-C-pPhCO2Me in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the aqueous solubility of DIM-C-pPhCO2Me.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a hydrophobic molecule with a crystalline structure, similar to other diindolylmethane (DIM) derivatives.[1][2] Its chemical structure lacks easily ionizable groups, making it sparingly soluble in water and aqueous buffers.[1] To achieve a desired concentration for in vitro or in vivo experiments, specific solubilization techniques are required.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution.[3][4] this compound is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[3]
Q3: How can I prepare a working solution in my aqueous experimental medium (e.g., cell culture media, PBS)?
A3: Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. The standard method is a stepwise dilution process. First, prepare a high-concentration stock in 100% DMSO. Then, dilute this stock into your aqueous medium to the final desired concentration, ensuring vigorous mixing during the process. The final concentration of DMSO in the medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[5]
Q4: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer. What should I do?
A4: This is a common issue caused by the rapid change in solvent polarity. Here are several strategies to overcome this:
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to your aqueous medium, so be mindful of the final DMSO concentration.
-
Use Intermediary Solvents/Co-solvents: Employ a formulation that includes co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability in the aqueous phase.[6]
-
Pre-warm the Aqueous Medium: Gently warming your buffer or cell culture medium (e.g., to 37°C) before adding the compound can sometimes help improve solubility, but be cautious about the temperature stability of the compound and other medium components.
-
Vortex While Adding: Add the DMSO stock dropwise to the aqueous solution while continuously vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
A5: Yes, several advanced formulation techniques can be used:
-
Co-solvency: Using a mixture of solvents can enhance solubility. A combination of DMSO, PEG300, and Tween-80 has been shown to be effective.[6]
-
Complexation with Cyclodextrins: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that is water-soluble.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a solid-state, which can improve dissolution rates.[7]
Troubleshooting Guide for Insolubility
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | 1. Solvent polarity shock. 2. Final concentration exceeds aqueous solubility limit. 3. Low temperature of the aqueous medium. | 1. Add DMSO stock to the medium slowly while vortexing. 2. Use a formulation with co-solvents and/or surfactants (see Protocol 2). 3. Consider using a cyclodextrin-based formulation (see Protocol 3). 4. Ensure the final concentration is achievable. 5. Gently warm the aqueous medium before adding the compound. |
| Cloudy or hazy solution after preparation | 1. Incomplete dissolution. 2. Formation of fine, suspended particles. 3. Interaction with components in the medium (e.g., serum proteins). | 1. Briefly sonicate the final solution in a water bath to aid dissolution. 2. Filter the solution through a 0.22 µm syringe filter appropriate for the solvents used. 3. Prepare the solution in a simpler buffer (like PBS) first to test solubility before adding to complex media. |
| Inconsistent experimental results | 1. Compound is not fully dissolved, leading to inaccurate concentration. 2. Degradation of the compound in the aqueous solution over time. | 1. Visually inspect the solution for any precipitate before each use. 2. Always prepare fresh working solutions immediately before an experiment. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[1] |
| High background or toxicity in cell-based assays | 1. The concentration of the organic solvent (e.g., DMSO) is too high. 2. Toxicity of other solubilizing agents (e.g., surfactants). | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). 2. Run a vehicle control experiment containing the same concentration of all solvents and excipients to determine baseline toxicity. |
Quantitative Data Summary
The following tables summarize the known solubility parameters and formulation components for this compound.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Reference(s) |
| DMSO | ~30 mg/mL | [4] |
| ≥ 76 mg/mL (199.76 mM) | [3] | |
| DMF | ~30 mg/mL | [4] |
| Ethanol | ~20 mg/mL | [4] |
Table 2: Example Formulations for Aqueous Solutions
| Formulation Method | Components & Proportions | Final Concentration | Reference |
| Co-Solvent/Surfactant | 10% DMSO Stock (20.8 mg/mL) 40% PEG300 5% Tween-80 45% Saline | ≥ 2.08 mg/mL | [6] |
| Cyclodextrin Complexation | 10% DMSO Stock (20.8 mg/mL) 90% of 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 20.8 mg/mL (approx. 55 mM) stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 380.44 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile vial. For example, for 1 mL of a 20.8 mg/mL stock, weigh 20.8 mg.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stock solution is stable for at least one year when stored at -20°C.[6]
Protocol 2: Preparation of an Aqueous Working Solution using Co-Solvents
Objective: To prepare a 1 mL working solution of this compound at a concentration of ≥2.08 mg/mL using a co-solvent/surfactant system.[6]
Materials:
-
20.8 mg/mL this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add 450 µL of saline or another aqueous buffer to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear, homogenous solution. This working solution should be prepared fresh before use.
Protocol 3: Preparation of an Aqueous Working Solution using Cyclodextrin
Objective: To prepare a 1 mL working solution of this compound at a concentration of ≥2.08 mg/mL using SBE-β-CD.[6]
Materials:
-
20.8 mg/mL this compound in DMSO (from Protocol 1)
-
20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline or PBS
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly by vortexing until the solution is clear. The cyclodextrin will form an inclusion complex with the drug, enhancing its solubility.
-
This working solution should be prepared fresh before use.
Visualizations
The following diagrams illustrate key logical and biological pathways relevant to working with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Antagonism of the NR4A1 signaling pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3,3'-Diindolylmethane | 1968-05-4 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DIM-C-pPhCO2Me treatment duration for maximum effect.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of DIM-C-pPhCO2Me for maximum experimental effect. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of 3,3'-diindolylmethane (DIM) and functions as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2] By antagonizing Nur77, this compound modulates the expression of genes involved in cell proliferation, survival, and apoptosis, making it a compound of interest for cancer research.[2]
Q2: What are the known downstream effects of this compound treatment?
A2: this compound has been shown to induce apoptosis in various cancer cell lines.[2] It decreases the expression of anti-apoptotic proteins like Bcl-2 and survivin, and can also inhibit the mTOR signaling pathway.[3][4] Furthermore, it has been observed to decrease the expression of proteins such as PAX3-FOXO1A, N-Myc, and others, while inducing markers of endoplasmic reticulum (ER) stress.[2]
Q3: What is the typical concentration range for in vitro experiments?
A3: Based on available literature, concentrations for in vitro experiments generally range from 7.5 µM to 20 µM.[2] The optimal concentration is cell-line dependent, and it is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO.[5] For long-term storage, the powdered form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect | 1. Compound Instability: DIM derivatives can be unstable in aqueous solutions. | Prepare fresh dilutions of this compound in culture media for each experiment. Avoid storing the compound in media for extended periods. |
| 2. Low Cellular Uptake: The compound may not be efficiently entering the cells. | Ensure the final DMSO concentration in your culture media is low (typically <0.1%) as high concentrations can be toxic and affect membrane permeability. Consider using a serum-free medium during the initial hours of treatment, as serum proteins may bind to the compound and reduce its availability. | |
| 3. Cell Line Resistance: The target, Nur77, may not be expressed or may be mutated in your cell line. | Verify Nur77 expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a method to overexpress Nur77. | |
| 4. Incorrect Treatment Duration: The selected time point may be too early or too late to observe the desired effect. | Perform a time-course experiment to identify the optimal treatment duration for your specific endpoint (e.g., apoptosis, gene expression). | |
| High Cellular Toxicity in Control Group | 1. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (generally below 0.1%). Run a vehicle control with DMSO alone to assess its effect. |
| 2. Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Regularly test your cell lines for mycoplasma contamination. | |
| Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| 2. Edge Effects: Wells on the perimeter of the plate can experience different temperature and humidity, leading to variability. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain a more uniform environment. |
Optimizing Treatment Duration: A Step-by-Step Guide
Optimizing the treatment duration of this compound is crucial for observing the maximal desired effect, whether it is apoptosis, inhibition of cell proliferation, or modulation of specific signaling pathways.
Step 1: Preliminary Time-Course Experiment for Cell Viability
To establish a general timeframe of action, a broad time-course experiment assessing cell viability is recommended.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a concentration of this compound determined from a prior dose-response study (e.g., IC50 concentration) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Addition: At each time point, add MTT solution to the wells and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Data Presentation: Example Cell Viability Data
| Treatment Duration (hours) | % Cell Viability (Compared to Vehicle Control) |
| 6 | 95 ± 5% |
| 12 | 80 ± 7% |
| 24 | 55 ± 6% |
| 48 | 30 ± 5% |
| 72 | 15 ± 4% |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Step 2: Time-Course Analysis of Apoptosis
To determine the onset and peak of apoptosis, a more focused time-course experiment is necessary.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control.
-
Incubation: Incubate for a series of shorter time points based on the viability assay (e.g., 0, 4, 8, 12, 16, 24 hours).
-
Cell Harvesting: At each time point, harvest the cells (including floating cells in the media).
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Data Presentation: Example Apoptosis Data
| Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 | 2 ± 1% | 1 ± 0.5% |
| 4 | 5 ± 2% | 2 ± 1% |
| 8 | 15 ± 3% | 4 ± 1.5% |
| 12 | 30 ± 5% | 8 ± 2% |
| 16 | 45 ± 6% | 15 ± 3% |
| 24 | 35 ± 5% | 25 ± 4% |
Note: This is example data. The peak of early apoptosis may indicate the optimal time for observing the initial apoptotic response.
Step 3: Time-Course Analysis of Target Gene/Protein Expression
To understand the kinetics of target engagement and downstream signaling, a time-course analysis of key proteins is essential.
Experimental Protocol: Western Blot Analysis
-
Cell Seeding and Treatment: Seed cells in larger plates (e.g., 10 cm dishes) to obtain sufficient protein lysate. Treat with this compound and a vehicle control.
-
Incubation: Incubate for a range of time points (e.g., 0, 2, 4, 8, 12, 24 hours).
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Protein Extraction: At each time point, lyse the cells and quantify the protein concentration.
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Western Blotting: Perform SDS-PAGE and Western blotting for your proteins of interest (e.g., Nur77, cleaved PARP, Bcl-2, survivin, and key proteins in the mTOR pathway like p-mTOR and p-S6K).
Data Presentation: Example Protein Expression Changes
| Treatment Duration (hours) | Relative Cleaved PARP Level | Relative Bcl-2 Level | Relative p-mTOR Level |
| 0 | 1.0 | 1.0 | 1.0 |
| 2 | 1.2 | 0.9 | 0.9 |
| 4 | 2.5 | 0.7 | 0.6 |
| 8 | 5.0 | 0.5 | 0.3 |
| 12 | 4.8 | 0.4 | 0.2 |
| 24 | 4.5 | 0.3 | 0.2 |
Note: This is example data. The time point with the most significant change in your protein of interest would be the optimal duration for that specific endpoint.
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Optimization
Caption: Troubleshooting Logic Flowchart
References
- 1. Regulation of the Nur77 orphan steroid receptor in activation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor 4A1 (NR4A1) antagonists induce ROS-dependent inhibition of mTOR signaling in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Addressing loss of DIM-C-pPhCO2Me activity upon storage.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DIM-C-pPhCO2Me. Our goal is to help you address potential issues with compound activity, particularly after storage, and to provide clear protocols for its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a decrease in the activity of my this compound. What are the possible causes?
A decrease in the activity of this compound can stem from several factors, primarily related to storage and handling. The most common causes are:
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Improper Storage: Both the powdered compound and stock solutions have specific storage requirements. Deviation from these conditions can lead to degradation.
-
Compound Degradation: Exposure to moisture, light, or frequent temperature fluctuations can compromise the chemical integrity of the compound.
-
Incorrect Solution Preparation: Issues with the solvent, such as using old or wet DMSO, can affect the solubility and stability of this compound.[1]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation and degradation.[1]
-
Experimental Variables: Changes in cell line passage number, serum batch, or other experimental conditions can be mistaken for a loss of compound activity.
Q2: How should I properly store this compound to ensure its stability?
To maintain the activity of this compound, adhere to the following storage guidelines based on information from multiple suppliers.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Stability Notes |
| Powder | -20°C | ≥ 4 years[2] | Store in a dry, dark place. Desiccation is recommended.[3] |
| Stock Solution in DMSO | -80°C | 1-2 years[1][4] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | 1 month[1] | Suitable for short-term storage of working aliquots. |
Q3: My this compound powder has been stored correctly, but I still suspect an issue. What should I do?
If you suspect a loss of activity despite proper storage of the powdered compound, consider the following troubleshooting steps.
Mandatory Visualization: Troubleshooting Workflow for Powdered Compound
Caption: Troubleshooting logic for powdered this compound.
Q4: I prepare my stock solutions in DMSO. Are there any specific precautions I should take?
Yes, the quality of the solvent and the handling of the stock solution are critical.
-
Use Anhydrous DMSO: Use fresh, high-quality, anhydrous (water-free) DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Aliquot Solutions: After preparing a stock solution, divide it into smaller, single-use aliquots. This will prevent the degradation that can occur with multiple freeze-thaw cycles.[1]
-
Confirm Solubility: this compound is soluble in DMSO at concentrations up to 76 mg/mL (199.76 mM).[1] Ensure the compound is fully dissolved before use. Gentle warming and vortexing can aid dissolution.
Q5: How can I experimentally verify the activity of my this compound?
To confirm the biological activity of your compound, you can perform a cell viability assay on a sensitive cancer cell line and determine the IC50 value. This should be compared to the expected IC50 values from published data.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line known to be sensitive to this compound (e.g., ACHN or 786-O renal cancer cells).[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (e.g., 20 mM in DMSO).
-
96-well cell culture plates.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol).[5]
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0-20 µM.[4] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Expected Results: this compound should decrease cell proliferation in a dose-dependent manner. For example, the reported IC50 values for ACHN and 786-O cells are approximately 11.7 µM and 13.4 µM, respectively.[4]
Mechanism of Action & Signaling Pathway
This compound functions as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][4][6] This antagonism disrupts the downstream signaling pathways regulated by NR4A1, leading to anti-cancer effects such as the induction of apoptosis.[4][7]
Mandatory Visualization: this compound Signaling Pathway
Caption: Antagonism of NR4A1 by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Supplier | CAS 151358-48-4 | AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - LabNet Biotecnica [labnet.es]
- 7. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of DIM-C-pPhCO2Me
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the NR4A1 antagonist, DIM-C-pPhCO2Me, in cellular assays. The following troubleshooting guides and FAQs address common challenges, with a focus on identifying and managing potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a member of the 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methane (C-DIM) class of compounds. Its primary and direct molecular target is the Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1), also known as Nur77 or TR3.[1][2][3][4][5] It functions as an NR4A1 antagonist, binding to its ligand-binding domain and inhibiting its transcriptional activity.[3][5]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage are critical for maintaining the compound's stability and activity.
-
Solvents: this compound is soluble in DMSO (up to 76 mg/mL or ~200 mM), DMF (30 mg/mL), and Ethanol (20 mg/mL).[1][4] For cellular assays, it is standard practice to prepare a high-concentration stock solution in fresh, anhydrous DMSO.
-
Storage: Stock solutions should be stored at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration range for this compound in cellular assays?
The effective concentration of this compound is cell-type dependent. Most published studies report using concentrations in the range of 10-20 µM to achieve significant biological effects, such as growth inhibition, apoptosis, and modulation of downstream targets.[2][3][4] It is strongly recommended to perform a dose-response curve (e.g., from 1 µM to 50 µM) to determine the optimal concentration and IC50 value for your specific cell line and assay.
Q4: What are the known on-target downstream effects of NR4A1 antagonism by this compound?
Antagonism of NR4A1 by this compound has been shown to trigger several anti-neoplastic pathways:
-
Induction of Apoptosis: Leads to programmed cell death in various cancer cell lines.[2][3]
-
Inhibition of mTOR Signaling: In p53-positive cells, it can activate the p53/sestrin 2/AMPKα signaling axis, leading to the inhibition of mTOR and its downstream effectors like p70S6K and S6RP.[3][6]
-
Downregulation of Sp-Regulated Genes: It decreases the expression of pro-survival genes regulated by the Sp1 transcription factor, such as survivin.[3]
-
Reduced Cell Migration: It can decrease the expression of integrin β1 (ITGB1), leading to reduced cell migration and adhesion.[4]
-
Induction of ER Stress: The compound has been observed to induce markers of endoplasmic reticulum (ER) stress, such as CHOP and ATF4.[2]
Physicochemical and Potency Data Summary
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 4-(di-1H-indol-3-ylmethyl)-benzoic acid, methyl ester | [4] |
| CAS Number | 151358-48-4 | [4] |
| Molecular Formula | C₂₅H₂₀N₂O₂ | [4] |
| Molecular Weight | 380.44 g/mol | [1] |
| Solubility | DMSO: ~200 mM (76 mg/mL) | [1] |
| DMF: 30 mg/mL | [4] | |
| Ethanol: 20 mg/mL | [4] |
Table 2: Reported IC50 Values for Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
| ACHN | Renal Cell Carcinoma | 11.7 | 24 hours | [2] |
| 786-O | Renal Cell Carcinoma | 13.4 | 24 hours | [2] |
| RKO | Colon Cancer | 21.2 | 48 hours | [3] |
| SW480 | Colon Cancer | 21.4 | 48 hours | [3] |
Troubleshooting Guide
Q5: I'm observing higher-than-expected cytotoxicity across multiple cell lines, even at low concentrations. What could be the cause?
Possible Causes:
-
Compound Precipitation: Poor solubility of the compound in your culture medium can lead to the formation of aggregates, which can cause non-specific cytotoxicity. Although highly soluble in DMSO, it can crash out in aqueous media.[1][4]
-
Off-Target Cytotoxicity: The chemical scaffold may interact with other cellular targets, leading to toxicity independent of NR4A1.
-
Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.
Solutions:
-
Verify Solubility: After diluting the DMSO stock in your medium, visually inspect for any precipitate under a microscope. Prepare fresh dilutions for each experiment.
-
Perform Control Experiments:
-
Negative Control Compound: Use a structurally similar analog that does not bind to NR4A1, such as DIM-C-pPhCH₃, to see if the observed toxicity is due to the general chemical structure.[3]
-
siRNA Control: Compare the cellular phenotype induced by this compound with that induced by siRNA-mediated knockdown of NR4A1. A similar phenotype suggests on-target activity, whereas a different toxic profile points to off-target effects.
-
-
Check Solvent Concentration: Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically below 0.5%.
Q6: The expected downstream effects on the mTOR pathway are not observed in my cell line.
Possible Causes:
-
Cell-Type Specificity: The link between NR4A1 and mTOR inhibition has been shown to be p53-dependent.[3][6] If your cell line is p53-null or has a mutated p53, this specific pathway may not be active.
-
Insufficient Treatment Time: Activation of upstream regulators like AMPKα and subsequent mTOR inhibition may require a longer incubation period.
-
Dominant Off-Target Effects: Other signaling pathways activated by the compound could be masking or counteracting the on-target effect on mTOR.
Solutions:
-
Confirm p53 Status: Verify the p53 status of your cell line from literature or through sequencing. The mTOR inhibition pathway may not be a relevant endpoint in p53-negative cells.[3]
-
Perform a Time-Course Experiment: Analyze key pathway markers (e.g., p-AMPKα, p-p70S6K) at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal window for observing the effect.
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Use Orthogonal Approaches: Confirm target engagement by assessing other known NR4A1-regulated endpoints, such as the expression of survivin or integrin β1.[4][7]
Q7: My results are inconsistent between experimental replicates. What are common sources of variability?
Possible Causes:
-
Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Cellular State: The passage number, confluency, and overall health of the cells can significantly impact their response to small molecules.
-
Inconsistent Dosing: Minor pipetting errors when preparing serial dilutions can lead to significant variations in the final concentration.
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of the high-concentration DMSO stock to prevent degradation.[2]
-
Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Seed cells at the same density and ensure they are in the logarithmic growth phase at the start of the experiment.
-
Careful Pipetting: Use calibrated pipettes and be meticulous when preparing dilutions. Prepare a master mix for each concentration to be distributed across replicate wells.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway of this compound and a recommended workflow for troubleshooting off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
How to minimize the cytotoxicity of DIM-C-pPhCO2Me on normal cells.
Welcome to the technical support center for DIM-C-pPhCO2Me. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound on normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antagonist of the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] In many solid tumors, NR4A1 is overexpressed and functions as a pro-oncogenic factor, regulating genes involved in cell proliferation, survival, and migration.[3][4] By antagonizing NR4A1, this compound inhibits these pro-cancerous pathways.
Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?
A2: The therapeutic window for this compound is based on the differential expression and function of its target, NR4A1, in cancer versus normal tissues. Many solid tumors, such as those of the breast, lung, colon, and pancreas, exhibit significantly higher levels of NR4A1 compared to corresponding normal tissues.[4][5] This overexpression makes cancer cells more dependent on NR4A1 signaling for their growth and survival, and thus more susceptible to the inhibitory effects of this compound.
Q3: What are the known downstream effects of NR4A1 antagonism by this compound in cancer cells?
A3: Antagonism of NR4A1 by this compound in cancer cells has been shown to:
-
Inhibit cell proliferation and induce apoptosis.[6]
-
Decrease the expression of anti-apoptotic proteins like Bcl-2 and survivin.
-
Induce markers of endoplasmic reticulum (ER) stress.[7]
-
Downregulate genes involved in tumor progression, such as PAX3-FOXO1A in rhabdomyosarcoma.[7]
Q4: What is the role of NR4A1 in normal cells?
A4: In normal tissues, NR4A1 is an immediate-early gene that plays a crucial role in cellular homeostasis, metabolism, and inflammation.[6][8] It is involved in processes such as glucose and lipid metabolism in the liver and skeletal muscle.[9] Its transient expression in response to physiological stimuli is critical for maintaining normal cellular function. The paradoxical roles of NR4A1, being pro-oncogenic in solid tumors and having tumor-suppressor functions in hematological malignancies, highlight its context-dependent activities.[1][5][10]
Troubleshooting Guide: Minimizing Cytotoxicity in Normal Cells
This guide addresses specific issues that may arise during your experiments and provides strategies to mitigate the cytotoxic effects of this compound on normal cells.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. High NR4A1 expression in the chosen normal cell line: Some normal cell lines may have higher than average NR4A1 expression, making them more sensitive. 2. Off-target effects: At higher concentrations, this compound may interact with other cellular targets. 3. Sub-optimal cell culture conditions: Stressed cells can be more susceptible to drug-induced toxicity. | 1. Screen multiple normal cell lines: If possible, test the cytotoxicity of this compound on a panel of normal cell lines to select one with a lower sensitivity. 2. Perform a dose-response curve: Determine the IC50 values for both your cancer and normal cell lines to identify a therapeutic window. 3. Optimize cell culture conditions: Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate density before treatment. |
| Inconsistent cytotoxicity results between experiments. | 1. Compound solubility issues: this compound is a hydrophobic compound and may precipitate in aqueous culture media. 2. Variability in cell passage number: Cellular characteristics and drug sensitivity can change with prolonged culturing. 3. Inconsistent incubation times. | 1. Ensure complete solubilization: Prepare a high-concentration stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into culture medium. Visually inspect for any precipitation.[11] 2. Use a consistent cell passage number: For a series of experiments, use cells within a narrow passage number range. 3. Standardize incubation times: Adhere to a strict timeline for compound addition and assay termination. |
| Difficulty in establishing a clear therapeutic window between cancer and normal cells. | 1. Similar NR4A1 expression levels: The chosen cancer and normal cell lines may have comparable levels of NR4A1. 2. Overlapping signaling pathways: The downstream pathways affected by NR4A1 may be critical for both cell types. | 1. Quantify NR4A1 expression: Use techniques like qRT-PCR or Western blotting to compare the expression levels of NR4A1 in your selected cell lines. Select a cancer cell line with high NR4A1 and a normal cell line with low NR4A1 expression. 2. Explore combination therapies: Consider using lower concentrations of this compound in combination with other anti-cancer agents that have a different mechanism of action. |
Data Presentation
Comparative Cytotoxicity of this compound (IC50, µM)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ACHN | Renal Cell Carcinoma | 11.7 | [6] |
| 786-O | Renal Cell Carcinoma | 13.4 | [6] |
| RH30 | Rhabdomyosarcoma | ~6.6 - 15 | [12] |
| RD | Rhabdomyosarcoma | ~29 | [12] |
| Normal Cell Lines | |||
| Various | Non-cancerous | Data not consistently available in the literature. It is recommended to determine the IC50 for your specific normal cell line of interest experimentally. |
Note: The cytotoxicity of this compound and related C-DIM compounds is generally lower in normal cells compared to cancer cells due to the overexpression of the target protein, NR4A1, in malignant tissues. However, specific IC50 values for a wide range of normal cell lines are not extensively published. Researchers are strongly encouraged to establish their own dose-response curves for the normal cell lines used in their studies to accurately determine the therapeutic window.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the general steps for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
-
Treated and control cells
Procedure:
-
Cell Treatment: Culture your cells and treat them with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. It is important to also collect the supernatant from adherent cells as it may contain apoptotic bodies.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Simplified NR4A1 signaling pathway in cancer cells and the point of intervention by this compound.
References
- 1. Frontiers | NR4A Family Genes: A Review of Comprehensive Prognostic and Gene Expression Profile Analysis in Breast Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Nuclear Receptor 4A1 (NR4A1) Antagonists Target Paraspeckle Component 1 (PSPC1) in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects on human bronchial epithelial cells following low-dose chronic exposure to nanomaterials: A 6-month transformation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diindolylmethane, a naturally occurring compound, induces CYP3A4 and MDR1 gene expression by activating human PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of DIM-C-pPhCO2Me
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of the novel NR4A1 antagonist, DIM-C-pPhCO2Me. Given its poor aqueous solubility, achieving optimal systemic exposure is critical for preclinical and clinical success. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for proven formulation strategies, and visual aids to elucidate key concepts.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor dissolution of the compound in gastrointestinal fluids. | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area for dissolution. 2. Formulation Enhancement: Utilize solubility-enhancing formulations such as nanoformulations (e.g., with Pluronic F127), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or nanoparticle encapsulation (e.g., PLGA-chitosan). Refer to the detailed protocols below. |
| High variability in plasma concentrations between experimental subjects. | Inconsistent dissolution and absorption; potential food effects. | 1. Standardize Dosing Conditions: Administer the compound in a consistent vehicle and ensure uniform fasting or fed states for all subjects. 2. Improve Formulation Robustness: SMEDDS formulations can reduce variability by creating a consistent microemulsion in the GI tract. |
| Precipitation of the compound in aqueous buffers during in vitro assays or formulation preparation. | Low aqueous solubility of this compound. | 1. Use of Co-solvents: For in vitro work, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) before diluting with aqueous buffers.[1] 2. Incorporate Surfactants: For formulations, surfactants like those used in SMEDDS or Pluronic F127 can maintain the compound in a solubilized state. |
| Difficulty in achieving a high drug loading in nanoparticle formulations. | Poor affinity of the drug for the polymer matrix. | 1. Optimize Drug-to-Polymer Ratio: Experiment with different ratios of this compound to the encapsulating polymer (e.g., PLGA). 2. Modify the Formulation Process: Adjust parameters such as solvent evaporation rate or homogenization speed. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a synthetic analog of 3,3'-diindolylmethane (DIM) that functions as a potent antagonist of the nuclear receptor 4A1 (NR4A1/Nur77).[2][3] NR4A1 is a transcription factor implicated in the progression of various cancers.[4][5][6] Like its parent compound DIM, this compound is a lipophilic molecule with poor water solubility, which significantly limits its dissolution in the gastrointestinal tract and, consequently, its oral bioavailability.[5] This can lead to suboptimal therapeutic concentrations in target tissues.
Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: The main approaches focus on enhancing the dissolution rate and solubility of the drug. These include:
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate.[7][8]
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are composed of oils, surfactants, and co-surfactants. They spontaneously form a microemulsion in the gut, keeping the drug in a solubilized state for absorption.[5][9]
-
Polymer-Based Nanoformulations: Encapsulating the drug in nanoparticles using polymers like Pluronic F127 or PLGA can enhance solubility and bioavailability.[4][10]
Q3: Are there any quantitative data on how these formulation strategies have improved the bioavailability of similar compounds?
A3: Yes, studies on the parent compound, DIM, have shown significant improvements with various formulations. Below is a summary of reported data:
| Formulation Strategy | Compound | Animal Model | Key Bioavailability Enhancement |
| Pluronic F127 Nanoformulation | DIM | Rats | 7.28-fold increase in AUC and 17.11-fold increase in Cmax compared to unformulated DIM.[10] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | DIM | Rats | AUC was approximately twice that of a microencapsulated formulation. Cmax was over 400% higher.[5][9] |
| PLGA-Chitosan Nanoparticles | Stattic (another poorly soluble compound) | N/A (in vitro) | Enhanced cellular uptake and anti-migration activity.[11] |
Q4: What is the mechanism of action of this compound?
A4: this compound acts as an antagonist to the nuclear receptor 4A1 (NR4A1). In many cancer cells, NR4A1 promotes cell growth, survival, and migration. By antagonizing NR4A1, this compound can inhibit these pro-oncogenic pathways. For instance, it has been shown to disrupt the NR4A1/Sp1/p300 complex, leading to the downregulation of survival proteins like survivin. It can also induce reactive oxygen species (ROS) and inhibit the mTOR signaling pathway, ultimately leading to apoptosis in cancer cells.[2][4]
Experimental Protocols
Pluronic F127-Based Nanoformulation
This protocol is adapted from a successful method used for DIM and is likely to be effective for this compound.[10]
Materials:
-
This compound
-
Pluronic® F-127
-
Ethanol (anhydrous)
-
Distilled water
-
Rotary evaporator
-
Vortex mixer
Methodology:
-
Co-dissolve this compound and Pluronic F127 in ethanol. A suggested starting ratio is approximately 1:6.7 (w/w) of drug to Pluronic F127.
-
Remove the ethanol using a rotary evaporator until a dry, solid matrix is formed.
-
Reconstitute the dried matrix in distilled water to the desired final concentration (e.g., 3 mg/mL of this compound and 20 mg/mL of Pluronic F127).
-
Vortex thoroughly to ensure complete dissolution. The resulting solution should be physically and chemically stable.
Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol provides a general framework for developing a SMEDDS formulation. The optimal ratio of components should be determined empirically using pseudo-ternary phase diagrams.
Materials:
-
This compound
-
Oil phase (e.g., castor oil, Capmul MCM EP)
-
Surfactant (e.g., Cremophor RH60, Tween 20)
-
Co-surfactant (e.g., PEG 1500, Transcutol HP)
-
Magnetic stirrer with heating
-
Vortex mixer
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of the selected oil, surfactant, and co-surfactant.
-
To prepare the SMEDDS formulation, dissolve this compound in the co-surfactant (if solid, with gentle heating, e.g., 40-45°C).
-
Add the oil and surfactant to the mixture in the predetermined optimal ratio.
-
Mix the components under continuous magnetic stirring for at least 30 minutes at a slightly elevated temperature (e.g., 50°C) until a clear, homogenous mixture is obtained.
-
The formulation can be stored at room temperature and should be evaluated for droplet size and stability upon dilution in an aqueous medium.
PLGA-Chitosan Nanoparticle Formulation
This protocol is based on a modified emulsion-diffusion evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Chitosan
-
Ethyl acetate
-
Didodecyldimethylammonium bromide (DMAB) or Poly(vinyl alcohol) (PVA) as a surfactant
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge
-
Lyophilizer
Methodology:
-
Dissolve this compound and PLGA in ethyl acetate. A suggested starting ratio is 1 mg of drug to 50 mg of PLGA.
-
Prepare an aqueous solution containing a surfactant (e.g., DMAB or PVA).
-
Add the organic phase dropwise to the aqueous phase while stirring to form an emulsion.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation.
-
Wash the resulting nanoparticles by centrifugation (e.g., 2700 x g) followed by ultracentrifugation (e.g., 102,000 x g) and resuspend the pellet in distilled water.
-
For chitosan coating, resuspend the PLGA nanoparticles in a chitosan solution (e.g., in a sodium acetate buffer, pH 4.5) and stir.
-
Collect the coated nanoparticles by centrifugation, wash, and then lyophilize for storage.
Visualizations
Signaling Pathway of NR4A1 Antagonism by this compound
Caption: Mechanism of action of this compound as an NR4A1 antagonist.
Experimental Workflow for Bioavailability Assessment
Caption: General workflow for assessing the oral bioavailability of this compound formulations.
References
- 1. Preparation, characterization, and in vitro and in vivo investigation of chitosan-coated poly (d,l-lactide-co-glycolide) nanoparticles for intestinal delivery of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the nuclear orphan receptor NR4A1: a key target in lung cancer progression and therapeutic resistance [frontiersin.org]
- 5. Therapeutic potential of NR4A1 in cancer: Focus on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. iitri.org [iitri.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Chitosan-Coated-PLGA Nanoparticles Enhance the Antitumor and Antimigration Activity of Stattic – A STAT3 Dimerization Blocker - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the metabolic degradation of DIM-C-pPhCO2Me.
Welcome to the technical support center for DIM-C-pPhCO2Me. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, focusing on strategies to mitigate metabolic degradation.
Frequently Asked Questions (FAQs)
Q1: What is metabolic degradation and why is it a concern for this compound?
A1: Metabolic degradation, or biotransformation, is the process by which the body chemically alters a compound, such as this compound.[1] This process is primarily carried out by enzymes in the liver, gut, and other tissues.[1][2] The main enzyme family responsible for this is Cytochrome P450 (CYP).[3][4]
This is a critical concern for several reasons:
-
Reduced Efficacy: If this compound is metabolized too quickly, its concentration at the target site (e.g., cancer cells) may not reach a therapeutic level, leading to treatment failure.[3]
-
Formation of Inactive Metabolites: Metabolism can convert the active parent drug into inactive byproducts.
-
Generation of Toxic Metabolites: In some cases, metabolites can be more toxic than the parent compound, posing safety risks.[1]
-
Poor Bioavailability: Rapid metabolism, especially during the first pass through the liver, significantly reduces the amount of active drug that reaches systemic circulation.[5]
For DIM compounds, rapid oxidation and elimination are known challenges that can decrease their effectiveness.[5]
Q2: What are the likely metabolic pathways for this compound?
A2: While specific data for this compound is limited, its structure suggests two primary metabolic pathways based on the metabolism of analogous compounds:
-
Phase I Metabolism (Functionalization): This phase introduces or exposes functional groups.[1][3]
-
Aromatic Hydroxylation: The indole rings of the diindolylmethane core are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly from the CYP1, 2, and 3 families.[2] This adds a hydroxyl (-OH) group to the aromatic rings. Unsubstituted benzene rings are common structural alerts for this type of metabolism.[6]
-
Ester Hydrolysis: The methyl ester group (-CO2Me) on the phenyl ring is a likely site for hydrolysis by esterase enzymes, converting it to a carboxylic acid (-COOH).
-
-
Phase II Metabolism (Conjugation): Following Phase I, the newly introduced functional groups (like hydroxyl or carboxyl groups) can be conjugated with endogenous molecules to increase water solubility and facilitate excretion.[1]
The diagram below illustrates these predicted pathways.
Caption: Predicted Phase I and Phase II metabolic pathways for this compound.
Q3: What are the primary strategies to reduce the metabolic degradation of this compound?
A3: Strategies generally fall into two categories: structural modification of the molecule and advanced formulation approaches.
-
Structural Modification (Lead Optimization):
-
Blocking Metabolic Hotspots: The most common strategy is to identify metabolically liable sites ("hotspots") and modify them.[7] For likely hydroxylation sites on the indole or phenyl rings, introducing an electron-withdrawing group like fluorine or chlorine can deactivate the ring and make it more resistant to CYP-mediated oxidation.[6] Halogen-substituted DIM derivatives have been shown to be potent anticancer agents.[5][8]
-
Bioisosteric Replacement: The methyl ester group, if found to be a primary site of hydrolysis, could be replaced with a more stable bioisostere (a group with similar physical or chemical properties).[6] Examples include amides or other functional groups resistant to simple hydrolysis.
-
Conformational Rigidity: Introducing chemical modifications that increase the rigidity of the molecule can sometimes improve metabolic stability by preventing an optimal fit into the active site of metabolic enzymes.[9]
-
-
Formulation Strategies:
-
Enhanced Formulations: Even if a compound is metabolically liable, its bioavailability can be improved through formulation. For instance, a formulation of DIM known as BioResponse-DIM (BR-DIM) was developed to enhance absorption and has been used in clinical trials.[10]
-
Encapsulation: Using delivery systems like nanoparticles or liposomes can protect the compound from metabolic enzymes in the gut and liver, allowing more of the parent drug to reach its target.[5]
-
Troubleshooting Guides
Problem: My lead compound (an analog of this compound) shows a very short half-life (<10 minutes) in a human liver microsome (HLM) assay.
Solution: A short half-life in HLM assays strongly suggests rapid Phase I metabolism, likely by CYP enzymes.[11]
-
Step 1: Identify the Metabolite(s). Use LC-MS/MS to analyze the incubation mixture. Determine the mass of the major metabolite(s). A mass increase of +16 Da suggests hydroxylation (oxidation), while a mass decrease of -14 Da could indicate hydrolysis of the methyl ester to a carboxylic acid.
-
Step 2: Pinpoint the "Metabolic Hotspot".
-
In Silico Modeling: Use computational models to predict which sites on the molecule are most likely to be metabolized by major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[7] These models can guide your chemical modification strategy.
-
CYP Inhibition Assay: Run the HLM assay again in the presence of specific chemical inhibitors for major CYP enzymes to see which one is responsible for the degradation.
-
-
Step 3: Synthesize and Test New Analogs. Based on the hotspot identification, pursue a targeted chemical modification strategy.
-
Step 4: Re-evaluate Metabolic Stability. Test the newly synthesized analogs in the same HLM assay to determine if the half-life has improved.
The workflow for addressing this issue is visualized below.
Caption: Workflow for troubleshooting and improving high metabolic clearance.
Quantitative Data Summary
The following table summarizes hypothetical metabolic stability data for this compound and potential modified analogs, illustrating how chemical modifications can impact metabolic fate. This data is for comparative purposes.
| Compound ID | Modification | In Vitro Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Primary Metabolite Observed |
| This compound | Parent Compound | 8 | 87 | Hydroxylated Parent (+16 Da) |
| Analog 1 | 5,5'-difluoro substitution | 45 | 15 | Hydroxylated Parent (+16 Da) |
| Analog 2 | Ester replaced with Amide | 25 | 28 | Hydroxylated Parent (+16 Da) |
| Analog 3 | Combination of both modifications | > 90 | < 8 | Minimal Metabolism |
Data is illustrative and not from a specific publication. HLM: Human Liver Microsomes.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is a standard method to determine a compound's metabolic stability by measuring its rate of disappearance when incubated with liver microsomes and necessary cofactors.[12][13]
1. Materials and Reagents:
-
Test Compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B solution) or NADPH stock solution (e.g., 100 mM)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
96-well incubation plate and a collection plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixture:
-
On the 96-well plate, prepare the main incubation mixture (Master Mix) without the test compound or NADPH. For a final volume of 200 µL, combine phosphate buffer and HLM. The final HLM concentration should be between 0.5-1.0 mg/mL.
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiating the Reaction:
-
Add the test compound to the wells to achieve a final concentration of 1 µM. Mix gently.
-
To initiate the metabolic reaction, add the NADPH solution to each well to a final concentration of 1 mM. This is your t=0 (time zero) point.
-
For a negative control (no metabolism), add buffer instead of NADPH to a separate set of wells.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells.
-
To stop the reaction, add 2 volumes (e.g., 400 µL) of ice-cold ACN containing the internal standard. This will precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well collection plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.
-
3. Data Analysis:
-
Plot the natural log (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 5. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DIM-C-pPhCO2Me and Other C-DIM Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the efficacy of DIM-C-pPhCO2Me and its analogs, supported by experimental data and detailed protocols.
Introduction
1,1-bis(3’-indolyl)-1-(p-substituted phenyl)methane, commonly known as C-DIM analogs, are a class of compounds derived from 3,3'-diindolylmethane (DIM). These synthetic analogs have garnered significant attention in cancer research due to their potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. A key mechanism of action for many C-DIMs is their role as antagonists of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3), a transcription factor implicated in tumor cell proliferation, survival, and migration. This guide provides a comparative overview of the efficacy of a prominent C-DIM analog, this compound, alongside other notable analogs, presenting key experimental data and methodologies for their evaluation.
Data Presentation: Comparative Efficacy of C-DIM Analogs
The following table summarizes the in vitro efficacy of this compound and other C-DIM analogs across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth. It is important to note that the experimental conditions, such as the specific cancer cell line and the duration of treatment, can influence the observed IC50 values.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| This compound | Renal Cell Carcinoma | ACHN | 11.7 | 24 | [1] |
| Renal Cell Carcinoma | 786-O | 13.4 | 24 | [1] | |
| DIM-C-pPhOH | Renal Cell Carcinoma | ACHN | 13.6 | Not Specified | [2] |
| Renal Cell Carcinoma | 786-O | 13.0 | Not Specified | [2] | |
| Colon Cancer | RKO | 21.2 | 48 | [3] | |
| Colon Cancer | SW480 | 21.4 | 48 | [3] | |
| 4,4′-Br₂DIM | Prostate Cancer | LNCaP | 13.1 | Not Specified | [4] |
| Prostate Cancer | C42B | 16.7 | Not Specified | [4] | |
| 4,4′-Cl₂DIM | Prostate Cancer | LNCaP | 20.2 | Not Specified | [4] |
| Prostate Cancer | C42B | 29.3 | Not Specified | [4] | |
| 7,7′-Br₂DIM | Prostate Cancer | LNCaP | 19.5 | Not Specified | [4] |
| Prostate Cancer | C42B | 25.3 | Not Specified | [4] | |
| 7,7′-Cl₂DIM | Prostate Cancer | LNCaP | 15.8 | Not Specified | [4] |
| Prostate Cancer | C42B | 25.7 | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy comparison are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
C-DIM analogs (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the C-DIM analogs for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
C-DIM analogs
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of C-DIM analogs for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells can be quantified.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. In the context of C-DIM analog efficacy, it is often used to measure the levels of key apoptosis-related proteins like Bcl-2 and survivin.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with C-DIM analogs, harvest, and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 at 1:1000 dilution, anti-survivin at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control to normalize protein levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by C-DIM analogs and a typical experimental workflow for their evaluation.
Caption: NR4A1 signaling pathway antagonism by C-DIM analogs.
Caption: Experimental workflow for evaluating C-DIM analog efficacy.
Conclusion
This compound and its analogs represent a promising class of anti-cancer compounds that function, at least in part, by antagonizing the pro-oncogenic activities of NR4A1. The compiled data indicates that the efficacy of these compounds can vary depending on the specific analog and the cancer cell type. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these potent agents. Further research, particularly head-to-head comparative studies in a wider range of cancer models, is warranted to fully elucidate the therapeutic potential of individual C-DIM analogs and to guide the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3′-Diindolylmethane (DIM) and its ring-substituted halogenated analogs (ring-DIMs) induce differential mechanisms of survival and death in androgen-dependent and –independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Studying the Effects of DIM-C-pPhCO2Me: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental controls and alternative compounds for studying the biological effects of DIM-C-pPhCO2Me, a known antagonist of the nuclear receptor 4A1 (NR4A1). The information presented herein, supported by experimental data, is intended to assist researchers in designing robust experiments and interpreting results accurately.
Introduction to this compound and its Target: NR4A1
This compound is a member of the C-DIM (1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane) family of compounds that have been identified as modulators of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3).[1][2] In many cancer types, NR4A1 acts as a pro-oncogenic factor, promoting cell survival and growth.[3][4] this compound functions by binding to NR4A1 and inhibiting its transcriptional activity, leading to downstream effects such as the induction of apoptosis and suppression of tumor growth.[1][2]
Comparative Analysis of NR4A1 Modulators
Several compounds have been identified as modulators of NR4A1 activity. Understanding their similarities and differences is crucial for selecting appropriate controls and interpreting experimental outcomes.
| Compound | Mechanism of Action | Reported Effects | Key Considerations |
| This compound | NR4A1 Antagonist | Induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in various cancer models.[1][2] | The primary subject of this guide, used to study the effects of NR4A1 inhibition. |
| DIM-C-pPhOH | NR4A1 Antagonist | Similar to this compound, it inhibits NR4A1-dependent transactivation and exhibits anti-cancer activities.[2][5] It has been shown to be more potent than this compound in some contexts.[6] | A valuable positive control for NR4A1 antagonism. Its comparative potency should be considered. |
| Cytosporone B (Csn-B) | NR4A1 Agonist | Induces NR4A1-dependent transactivation and can also promote apoptosis through mechanisms involving nuclear export of NR4A1.[1][3] | Acts as an opposing control to study the effects of NR4A1 activation. Its dual mechanism of action should be noted. |
| Inactive C-DIM Analogs | Negative Control | Lacks significant binding to NR4A1 and does not modulate its activity.[2] | Essential for demonstrating that the observed effects of this compound are specifically due to NR4A1 antagonism. |
| siRNA/shRNA against NR4A1 | Genetic Knockdown | Reduces the expression of NR4A1, providing a genetic approach to study loss-of-function.[2] | A critical control to validate that the pharmacological effects of this compound are on-target. |
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a key alternative, DIM-C-pPhOH, in different cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Reference |
| RKO (Colon Cancer) | DIM-C-pPhOH | 21.2 (48 hours) | [2] |
| SW480 (Colon Cancer) | DIM-C-pPhOH | 21.4 (48 hours) | [2] |
| ACHN (Renal Cancer) | DIM-C-pPhOH | 13.6 | [5] |
| 786-O (Renal Cancer) | DIM-C-pPhOH | 13.0 | [5] |
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., DIM-C-pPhOH) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for NR4A1 and Downstream Targets
This protocol is used to determine the effect of this compound on protein expression levels.
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NR4A1 or a downstream target (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C.[7][8][9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay for NR4A1 Transcriptional Activity
This assay measures the ability of this compound to inhibit the transcriptional activity of NR4A1.[11]
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NR4A1 response elements (NBRE or NurRE) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[12]
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound, a vehicle control, and an agonist control (e.g., Cytosporone B).
-
Cell Lysis: After 18-24 hours of treatment, lyse the cells using the luciferase assay buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the vehicle control.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of this compound.
Caption: Mechanism of this compound Action.
Caption: General Experimental Workflow.
By employing the appropriate controls and standardized protocols outlined in this guide, researchers can confidently investigate the multifaceted effects of this compound and further elucidate the role of NR4A1 in health and disease.
References
- 1. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. NR4A1 antibody (12235-1-AP) | Proteintech [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. NR4A1 Polyclonal Antibody (PA5-27274) [thermofisher.com]
- 11. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NR4A1 (NurRE) Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
A Comparative Guide to the In Vitro and In Vivo Effects of DIM-C-pPhCO2Me
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of DIM-C-pPhCO2Me, a synthetic derivative of 3,3'-diindolylmethane (DIM). This document is intended to serve as a valuable resource for researchers in oncology and related fields by summarizing key experimental findings, providing detailed methodologies, and visualizing the underlying molecular pathways.
Introduction to this compound
This compound is a member of a class of compounds known as C-substituted diindolylmethanes. It has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3).[1][2] NR4A1 is a transcription factor that is overexpressed in several cancers and plays a crucial role in promoting tumor cell proliferation, survival, and migration.[3] By antagonizing NR4A1, this compound represents a promising therapeutic strategy for various malignancies. This guide will compare its effects with its well-studied analog, DIM-C-pPhOH, and discuss its potential relative to other therapeutic alternatives.
In Vitro Effects: A Comparative Analysis
The in vitro activity of this compound has been evaluated in a range of cancer cell lines, demonstrating its broad anti-cancer potential. Key effects include the inhibition of cell proliferation and the induction of apoptosis.
Data Presentation: Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its analog DIM-C-pPhOH in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | ACHN | Renal Cell Carcinoma | 11.7 | [2] |
| 786-O | Renal Cell Carcinoma | 13.4 | [2] | |
| DIM-C-pPhOH | ACHN | Renal Cell Carcinoma | 13.6 | [4] |
| 786-O | Renal Cell Carcinoma | 13.0 | [4] | |
| RKO | Colon Cancer | 21.2 (48h) | [5] | |
| SW480 | Colon Cancer | 21.4 (48h) | [5] |
Key In Vitro Findings
-
Inhibition of Cell Growth: this compound effectively inhibits the growth of various cancer cell lines, including renal, breast, and rhabdomyosarcoma cells.[2] Its potency is comparable to that of DIM-C-pPhOH.[2][4]
-
Induction of Apoptosis: Treatment with this compound leads to programmed cell death in cancer cells. This is evidenced by increased Annexin V staining and cleavage of caspases.[2][4]
-
Downregulation of Survival Proteins: As an NR4A1 antagonist, this compound decreases the expression of several pro-survival proteins, including PAX3-FOXO1A, N-Myc, Rassf4, MyoD1, Grem1, and DAPK1 in rhabdomyosarcoma cells.[2]
-
Induction of ER Stress: The compound has been shown to induce markers of endoplasmic reticulum (ER) stress, such as CHOP, ATF4, and p-PERK.[2]
In Vivo Effects: Preclinical Evidence
While in vivo data for this compound is less extensive compared to its in vitro characterization, preliminary studies and data from related compounds highlight its potential therapeutic efficacy.
Data Presentation: Comparative In Vivo Studies of DIM Analogs
Direct comparative in vivo studies for this compound are limited. The table below presents available data for this compound and related DIM analogs to provide a broader context of their in vivo potential.
| Compound | Animal Model | Cancer Type | Dosage | Key Outcomes | Citation |
| This compound | Mouse model of E. coli pneumonia | N/A | 2 mg/kg (single intratracheal dose) | Augmented phagocytic activity of alveolar macrophages, reduced mortality. | [2] |
| DIM-C-pPhOH | Orthotopic mouse model (A549 cells) | Lung Cancer | 30 mg/kg/day (oral gavage) | Significant inhibition of tumor growth and lung metastasis. | [6] |
| DIM-C-pPhBr | Nude mice with RKO cell xenografts | Colon Cancer | Not specified | Inhibited tumor volume and weight, increased apoptosis. | [7] |
Note: The in vivo study with this compound was not in a cancer model but demonstrates its biological activity in vivo. The data for other DIM analogs in cancer models suggest the potential for this compound to exhibit similar anti-tumor effects. Further in vivo studies in relevant cancer models are warranted.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the antagonism of the NR4A1 signaling pathway.
As an antagonist, this compound binds to the ligand-binding domain of NR4A1, inhibiting its transcriptional activity.[8] This leads to the downregulation of NR4A1 target genes that are critical for cancer cell survival and proliferation, such as survivin and Bcl-2.[4] Furthermore, the inhibition of NR4A1 by DIM compounds has been shown to suppress the mTOR signaling pathway, a central regulator of cell growth and metabolism.[5]
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Cell Culture
-
Cell Lines: Cancer cell lines such as ACHN, 786-O (renal), MCF-7, MDA-MB-231 (breast), RKO, SW480 (colon), and Rh30 (rhabdomyosarcoma) are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[9][10]
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for 24, 48, or 72 hours.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, cleaved caspase-3, PARP, p-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Orthotopic Mouse Model of Pancreatic Cancer
-
Cell Preparation: Culture human pancreatic cancer cells (e.g., L3.6pl) and resuspend them in a mixture of media and Matrigel.[12][13]
-
Animal Model: Use athymic nude mice (4-6 weeks old).
-
Surgical Procedure: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.
-
Orthotopic Injection: Inject the cancer cell suspension (e.g., 1 x 10^6 cells in 50 µL) into the tail of the pancreas.[14]
-
Suturing: Close the abdominal wall and skin with sutures.
-
Treatment: After tumor establishment (e.g., 1 week), begin treatment with this compound or vehicle control via oral gavage.
-
Monitoring: Monitor tumor growth using non-invasive imaging (e.g., bioluminescence if using luciferase-expressing cells) or by measuring tumor volume at the end of the study.[14]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the tumors for further analysis (e.g., weight, histology, western blotting).
Comparison with Alternatives
This compound is one of several NR4A1 antagonists being investigated for cancer therapy. Other notable antagonists include:
-
DIM-C-pPhOH: A closely related analog with very similar in vitro and in vivo activities.[4][6]
-
Celastrol: A natural compound that also targets NR4A1, but its clinical development has been hampered by low bioavailability and a narrow therapeutic window.[15]
-
Other C-DIMs: A variety of other C-substituted diindolylmethanes with different substitutions on the phenyl ring have been synthesized and show varying degrees of NR4A1 antagonist activity.[8]
The development of "buttressed" analogs of DIM-C-pPhOH, which are more resistant to metabolism, has shown increased potency in vivo, suggesting a promising direction for future drug development in this class of compounds.[16]
Conclusion
This compound is a potent NR4A1 antagonist with significant anti-cancer activity in a variety of in vitro models. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. While in vivo data for this specific compound is still emerging, the promising results from closely related analogs suggest a high potential for therapeutic efficacy. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research into this promising class of anti-cancer agents.
References
- 1. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An orthotopic nude mouse model for evaluating pathophysiology and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear receptor 4A1 (NR4A1) antagonists induce ROS-dependent inhibition of mTOR signaling in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 13. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DIM-C-pPhCO2Me and Other Prominent NR4A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor NR4A1 (Nur77) has emerged as a critical pro-oncogenic factor in a multitude of solid tumors, driving key pathways in cell proliferation, survival, and migration.[1] Its druggability has led to the development of various inhibitors, each with distinct biochemical profiles and mechanisms of action. This guide provides a comprehensive, data-driven comparison of 1,1-bis(3'-indolyl)-1-(p-carboxymethylphenyl)methane (DIM-C-pPhCO2Me) with other well-characterized NR4A1 inhibitors, offering a valuable resource for researchers in oncology and drug discovery.
Quantitative Performance Analysis
The following tables summarize the inhibitory potency and binding affinity of this compound and other notable NR4A1 inhibitors based on available experimental data.
Table 1: Inhibitory Concentration (IC50) of NR4A1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | ACHN | Renal Cell Carcinoma | 11.7 | [2] |
| 786-O | Renal Cell Carcinoma | 13.4 | [2] | |
| Rh30 | Rhabdomyosarcoma | ~6.6 - 15 | [3] | |
| RD | Rhabdomyosarcoma | ~6.6 - 29 | [3] | |
| DIM-C-pPhOH | ACHN | Renal Cell Carcinoma | 13.6 | [4] |
| 786-O | Renal Cell Carcinoma | 13.0 | [4] | |
| RKO | Colon Cancer | 21.2 | [5] | |
| SW480 | Colon Cancer | 21.4 | [5] | |
| Celastrol | H460 | Non-Small Cell Lung Cancer | 0.83 | [6] |
| PC-9 | Non-Small Cell Lung Cancer | 0.65 | [6] | |
| H520 | Non-Small Cell Lung Cancer | 0.52 | [6] | |
| Kaempferol | Rh30 | Rhabdomyosarcoma | Not explicitly defined | [7] |
| Quercetin | Rh30 | Rhabdomyosarcoma | Not explicitly defined | [7] |
| Cytosporone B | LNCaP | Prostate Cancer | ~5 - 10 | [8] |
Table 2: Binding Affinity (Kd) of NR4A1 Inhibitors
| Inhibitor | Binding Assay Method | Kd (µM) | Reference |
| DIM-C-pPhOH | Tryptophan Fluorescence | 0.10 | [9] |
| Celastrol | Not Specified | 0.29 | [10] |
| Cytosporone B | Not Specified | 0.74 | [10] |
| Kaempferol | Tryptophan Fluorescence | 3.1 | [7] |
| Quercetin | Tryptophan Fluorescence | 0.93 | [7] |
Mechanism of Action and Signaling Pathways
NR4A1 antagonists, including this compound, function by inhibiting the transcriptional activity of the NR4A1 receptor. This leads to the downregulation of multiple pro-oncogenic genes and the disruption of key signaling cascades that are crucial for cancer cell growth and survival. A primary mechanism involves the inhibition of the mTOR signaling pathway.[9][11]
NR4A1 promotes mTOR signaling by suppressing cellular stress, partly through the regulation of genes like TXNDC5 and IDH1.[2][9] Inhibition of NR4A1 leads to an increase in reactive oxygen species (ROS), which in turn activates stress-response pathways. This includes the induction of sestrin-2, a protein that activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and inhibits the TSC complex, a negative regulator of mTORC1, ultimately leading to the suppression of mTOR signaling and a decrease in cell proliferation and survival.[3][9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of NR4A1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of NR4A1 inhibitors on cancer cell lines and to calculate IC50 values.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NR4A1 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Luciferase Reporter Assay
This assay is employed to measure the antagonist activity of compounds on NR4A1-mediated gene transcription.
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NR4A1 response elements (e.g., NBREx3-Luc) and an NR4A1 expression vector. A control vector (e.g., expressing Renilla luciferase) is often included for normalization.
-
Compound Treatment: After an initial incubation period for transfection, treat the cells with the NR4A1 inhibitor or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in luciferase activity in the presence of the inhibitor indicates its antagonist effect.[9]
NR4A1 Binding Assay (Tryptophan Fluorescence)
This biophysical assay directly measures the binding affinity of inhibitors to the NR4A1 protein.
-
Protein Preparation: Purify the ligand-binding domain (LBD) of the NR4A1 protein.
-
Fluorescence Measurement: Excite the tryptophan residues within the NR4A1 LBD at a specific wavelength (e.g., 285 nm) and measure the emission spectrum (e.g., 300-420 nm).
-
Ligand Titration: Add increasing concentrations of the NR4A1 inhibitor to the protein solution.
-
Fluorescence Quenching: As the inhibitor binds to the LBD, it can cause a quenching (decrease) of the intrinsic tryptophan fluorescence.
-
Data Analysis: Plot the change in fluorescence intensity against the inhibitor concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative impact of 3- and 5-hydroxyl groups of cytosporone B on cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Cross-Validation of DIM-C-pPhCO2Me's Anticancer Efficacy Across Diverse Tumor Models: A Comparative Guide
This guide provides a comprehensive comparison of the anticancer effects of DIM-C-pPhCO2Me, a novel antagonist of the nuclear receptor 4A1 (NR4A1), across various tumor models. Its performance is benchmarked against standard-of-care chemotherapeutic agents, supported by experimental data to inform researchers, scientists, and drug development professionals.
Abstract
This compound has emerged as a promising anti-cancer agent, demonstrating notable efficacy in preclinical studies. As an antagonist of NR4A1, a key regulator of cancer cell proliferation, survival, and migration, this compound presents a targeted approach to cancer therapy. This guide synthesizes available data on its performance in renal, breast, and rhabdomyosarcoma cancer models, offering a direct comparison with conventional chemotherapeutics such as cisplatin, doxorubicin, and vincristine. The data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key signaling pathways and workflows.
In Vitro Efficacy: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines.
Table 1: Renal Cell Carcinoma
| Cell Line | Compound | IC50 (µM) | Citation |
| ACHN | This compound | 11.7 | [1] |
| 786-O | This compound | 13.4 | [1] |
| ACHN | Cisplatin | > 64 | [2] |
| 786-O | Cisplatin | > 64 | [2] |
| Caki-1 | Cisplatin | > 64 | [2] |
| 786-O | Cisplatin | 0.96 ± 0.15 | [3] |
| Caki-1 | Cisplatin | 0.93 ± 0.12 | [3] |
Table 2: Breast Cancer
| Cell Line | Compound | IC50 (µM) | Citation |
| MCF-7 | This compound | Data not available | |
| MDA-MB-231 | This compound | Data not available | |
| MCF-7 | Doxorubicin | 8.306 | [1] |
| MDA-MB-231 | Doxorubicin | 6.602 | [1] |
| MCF-7 | Doxorubicin | 9.908 | [4] |
| MDA-MB-231 | Doxorubicin | 0.69 | [4] |
| MCF-7 | Doxorubicin | ~1.97 (1.1 µg/ml) | [5] |
| MDA-MB-231 | Doxorubicin | ~2.5 (1.38 µg/ml) | [5] |
Table 3: Rhabdomyosarcoma
| Cell Line | Compound | IC50 (nM) | Citation |
| Rh30 | This compound | Data not available | |
| Murine RMS | Vincristine | 2.1 | [6] |
| Human RMS | Vincristine | 3.0 | [6] |
In Vivo Antitumor Activity
While specific in vivo data for this compound is limited in the reviewed literature, a study on a closely related analog, DIM-C-pPhOCH3, demonstrated significant tumor growth inhibition in a colon cancer xenograft model. Male athymic nude mice bearing RKO cell xenografts treated with 25 mg/kg/day of DIM-C-pPhOCH3 by oral gavage showed a marked reduction in both tumor volume and weight compared to the control group.[7] This suggests the potential for in vivo efficacy of the this compound compound, warranting further investigation in relevant tumor models.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through the antagonism of NR4A1. This interaction leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.
Key Molecular Targets and Pathways:
-
Downregulation of Oncogenic Fusion Proteins and Transcription Factors: In rhabdomyosarcoma cells (Rh30), this compound treatment leads to a decrease in the expression of the PAX3-FOXO1A fusion protein.[1] This is significant as PAX3-FOXO1 is a key driver of this cancer subtype. The treatment also downregulates associated oncoproteins including N-Myc, Rassf4, MyoD1, Grem1, and DAPK1.[1]
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce markers of ER stress, including CHOP, ATF4, and p-PERK.[1] Prolonged ER stress can trigger apoptosis in cancer cells.
-
Inhibition of mTOR Signaling: The broader class of C-DIM compounds, including analogs of this compound, have been shown to inhibit the mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival.
The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer effects of this compound and comparator drugs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or the comparator drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PAX3-FOXO1A, N-Myc, CHOP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Animal models are used to evaluate the in vivo antitumor efficacy of a compound.
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives the drug (e.g., this compound or comparator) via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated group to the control group.
The following diagram illustrates a typical experimental workflow for evaluating an anticancer compound.
Caption: A generalized workflow for anticancer drug evaluation.
Conclusion and Future Directions
The available data indicates that this compound is a promising anticancer agent with potent activity against renal cell carcinoma in vitro. Its mechanism of action, involving the antagonism of NR4A1 and subsequent modulation of key oncogenic pathways, provides a strong rationale for its further development.
However, to fully validate its therapeutic potential, further cross-validation studies are essential. Specifically, future research should focus on:
-
Determining the IC50 values of this compound in a broader range of cancer cell lines, particularly in breast cancer and rhabdomyosarcoma.
-
Conducting in vivo efficacy studies of this compound in xenograft models of renal, breast, and rhabdomyosarcoma to confirm its antitumor activity.
-
Performing direct, head-to-head comparative studies of this compound against standard-of-care chemotherapeutics in the same experimental settings to accurately gauge its relative potency and potential for clinical translation.
-
Further elucidating the downstream signaling pathways affected by this compound to identify potential biomarkers for patient stratification and to explore rational combination therapies.
By addressing these key areas, the full therapeutic potential of this compound as a novel targeted therapy for a range of malignancies can be more definitively established.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. A cisplatin conjugate with tumor cell specificity exhibits antitumor effects in renal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiRNA-124 regulates the sensitivity of renal cancer cells to cisplatin-induced necroptosis by targeting the CAPN4-CNOT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. jrmds.in [jrmds.in]
- 6. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DIM-C-pPhCO2Me: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe disposal of DIM-C-pPhCO2Me, a nuclear receptor 4A1 (NR4A1) antagonist used in various cancer research applications. Adherence to these procedures is vital to protect personnel and the environment.
Immediate Safety and Handling Protocols
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes the recommended safety measures based on available safety data sheets for similar compounds.
| Protective Measure | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the compound, which may be an irritant. |
| Hand Protection | Chemical-resistant rubber gloves | To avoid skin contact. |
| Eye Protection | Chemical safety goggles | To protect eyes from potential splashes or airborne particles. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound, as with many research chemicals, is through a licensed hazardous waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Segregation and Storage :
-
Store waste this compound, including any surplus or non-recyclable solutions, in a designated, sealed, and properly labeled container.
-
The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: 4-(di-1H-indol-3-ylmethyl)-benzoic acid methyl ester (this compound).
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Licensed Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any known hazard information.
-
-
Contaminated Materials :
-
Any materials that have come into contact with this compound, such as personal protective equipment, absorbent pads from spill clean-ups, and empty containers, should be treated as hazardous waste.
-
Contaminated packaging and disposable labware should be collected and disposed of as unused product in the same hazardous waste stream.[1]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment : For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.
-
Collection : Carefully collect the absorbed material and place it into a suitable, sealable container for hazardous waste disposal.
-
Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste according to the procedures outlined above.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is the responsibility of all laboratory personnel to be familiar with and adhere to their institution's specific hazardous waste management policies, which should align with local and national regulations. By following these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling DIM-C-pPhCO2Me
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of DIM-C-pPhCO2Me, a nuclear receptor 4A1 (NR4A1) antagonist used in cancer research. Given that a specific Safety Data Sheet (SDS) is not publicly available for this compound, a conservative approach based on established laboratory safety protocols for handling potent, novel research chemicals is mandated.
Hazard Assessment and Risk Mitigation
This compound is an active pharmacological agent designed to induce apoptosis in cancer cells.[1] While its specific toxicity to healthy human cells is not well-documented, it is prudent to treat it as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the compound to be used, the procedures to be performed, and the potential for aerosol generation or spillage.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[2][3][4] | Protects against splashes of the compound in solution and airborne particles of the solid form. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Check manufacturer's glove compatibility charts for the specific solvents being used. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned lab coat.[2] For procedures with a higher risk of contamination, a disposable gown or apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. | Required for any procedure that may generate aerosols of the compound. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills and falling objects.[2] |
Engineering Controls and Safe Handling Practices
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
-
Chemical Fume Hood: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure.
-
Solution Preparation: this compound is soluble in DMSO and Ethanol.[5] Prepare solutions in the fume hood.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and follow your institution's spill cleanup procedures. For a small spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste in a sealed container.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
| Category | Procedure |
| Storage | Store this compound in a tightly sealed, clearly labeled container. Recommended storage temperatures are -20°C for long-term storage and 4°C for short-term storage. Protect from light and moisture. |
| Disposal | All waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) should be collected in a designated, sealed hazardous waste container. Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash. |
Emergency Procedures
Emergency Response Protocol
Caption: Immediate actions to take in case of accidental exposure to this compound.
In the event of an exposure, follow the procedures outlined above and immediately seek medical attention. Provide the medical personnel with as much information as possible about the compound.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
